molecular formula C19H19N3O2S B2714719 Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate CAS No. 422531-84-8

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Número de catálogo: B2714719
Número CAS: 422531-84-8
Peso molecular: 353.44
Clave InChI: NRSBIPDVAKMFOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is a synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. Quinazoline scaffolds are recognized as privileged structures in pharmacology due to their wide spectrum of biological activities . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core quinazoline structure is associated with diverse biological properties, including antimicrobial and antituberculosis activities, making it a valuable scaffold for investigating new therapeutic agents . Structure-activity relationship (SAR) studies indicate that substitutions at the 2 and 4 positions of the quinazoline ring are critical determinants of biological potency . The specific molecular architecture of this compound, featuring a benzylamino group at the 4-position and a thioacetate side chain at the 2-position, is provided for researchers to explore its potential as a key intermediate or a target molecule in synthetic and biological studies. It is ideally suited for screening against infectious diseases or for further chemical modification to develop novel bioactive compounds. This product is strictly For Research Use Only. It is not approved for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment, in accordance with established laboratory safety protocols. Please note: The information provided is based on the general properties of the quinazoline chemical class. Specific biological data for this exact compound may be limited, and further research is necessary to fully characterize its activity profile.

Propiedades

IUPAC Name

ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17(23)13-25-19-21-16-11-7-6-10-15(16)18(22-19)20-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSBIPDVAKMFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Properties and Synthesis of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is a highly functionalized 2,4-disubstituted quinazoline derivative. The core quinazoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, ubiquitous in biologically active natural products, synthetic compounds, and pharmaceutical drugs[1]. Compounds bearing the 4-benzylamino-quinazoline motif have been extensively developed as potent, ATP-competitive kinase inhibitors (such as dual p70S6K/Akt inhibitors) and as targeted therapies for parasitic proteases[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthesis, and mechanistic biological utility of this specific thioacetate derivative, establishing a self-validating framework for researchers engaged in drug discovery and organic synthesis.

Structural and Physicochemical Profiling

The molecular architecture of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is strategically divided into three functional domains, each contributing to its pharmacological potential:

  • Quinazoline Core : The nitrogen-containing bicyclic heteroaromatic ring serves as the primary pharmacophore. The N1 and N3 nitrogens are critical for forming hydrogen bonds with the hinge region of kinase ATP-binding pockets[2].

  • C4-Benzylamino Group : This moiety provides essential conformational flexibility. The benzylic methylene allows the phenyl ring to act as a hydrophobic anchor, projecting into deep allosteric pockets—a structural feature exploited in the optimization of p70S6K and cruzain inhibitors[2][3].

  • C2-Thioacetate Ethyl Ester : This group acts as a lipophilic modifier and a potential prodrug moiety. The thioether linkage is metabolically stable but synthetically versatile, while the ethyl ester enhances membrane permeability before undergoing intracellular hydrolysis to yield the active acetic acid form.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate
Molecular Formula C₁₉H₁₉N₃O₂S
Molecular Weight 353.44 g/mol
Scaffold Class 2,4-Disubstituted Quinazoline
H-Bond Donors 1 (Secondary Amine at C4)
H-Bond Acceptors 5 (N1, N3, Ester C=O, Ester C-O-C, Thioether S)
Predicted LogP ~3.8 - 4.2 (Highly Lipophilic)

Chemical Reactivity and Derivatization Logic

The synthesis and downstream modification of 2,4-disubstituted quinazolines rely heavily on the differential electrophilicity of the pyrimidine ring carbons.

  • Regioselectivity : The C4 position of the quinazoline ring is significantly more electrophilic than the C2 position. This is due to the combined electron-withdrawing effects of the adjacent N1 and N3 atoms, coupled with the stabilization of the resulting Meisenheimer complex by the fused benzene ring[4]. This inherent electronic bias allows for sequential, temperature-controlled nucleophilic aromatic substitution (SNAr).

  • Ester Hydrolysis : The ethyl ester is susceptible to base-catalyzed hydrolysis (e.g., using LiOH in THF/H₂O) to yield 2-((4-(benzylamino)quinazolin-2-yl)thio)acetic acid. This transformation is often necessary during lead optimization to generate a free carboxylate capable of forming salt bridges with basic amino acid residues in a target protein's active site.

De Novo Synthesis Workflow

The following protocol outlines a highly regioselective, two-step synthesis starting from commercially available 2,4-dichloroquinazoline.

Step 1: Regioselective Amination at C4
  • Objective : Synthesize 4-(benzylamino)-2-chloroquinazoline.

  • Causality : Because C4 is highly electron-deficient, we must kinetically trap the monosubstituted product by maintaining a low temperature (0°C). This prevents the nucleophile from over-reacting at the less reactive C2 position[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the benzylamine nucleophile.

Procedure :

  • Dissolve 1.0 eq of 2,4-dichloroquinazoline in anhydrous THF under an inert argon atmosphere.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add 1.2 eq of DIPEA, followed by the dropwise addition of 1.0 eq of benzylamine dissolved in THF.

  • Stir at 0°C for 2 hours, allowing the system to slowly warm to room temperature.

Self-Validation :

  • TLC : Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The starting material ( Rf​ ~0.8) should disappear, replaced by a new, highly UV-active spot ( Rf​ ~0.5).

  • LC-MS : Confirm product mass (Expected [M+H]+ = 270.08 m/z).

Step 2: Thioether Formation at C2
  • Objective : Synthesize the final product, Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate.

  • Causality : With the C4 position now occupied by an electron-donating amine, the C2 position becomes significantly less electrophilic. To drive the second SNAr reaction, elevated temperatures (80°C) and a highly nucleophilic thiolate anion are required. Potassium carbonate (K₂CO₃) is utilized to deprotonate ethyl thioglycolate, generating the reactive thiolate in situ[3].

Procedure :

  • Dissolve the intermediate 4-(benzylamino)-2-chloroquinazoline (1.0 eq) in anhydrous DMF.

  • Add 2.0 eq of anhydrous K₂CO₃ and 1.5 eq of ethyl thioglycolate (ethyl 2-mercaptoacetate).

  • Heat the mixture to 80°C and stir for 12 hours.

  • Quench the reaction by pouring it into ice water, extracting the organic layer with Ethyl Acetate, and washing thoroughly with brine to remove DMF.

Self-Validation :

  • TLC : Monitor via TLC (Hexanes/Ethyl Acetate 2:1). The intermediate spot should convert to a slightly more polar product spot.

  • ¹H NMR (CDCl₃) : Confirm the presence of the ethyl ester (quartet at ~4.2 ppm, triplet at ~1.2 ppm) and the thioether methylene (singlet at ~3.9 ppm).

SynthesisWorkflow SM 2,4-Dichloroquinazoline (Starting Material) Step1 SNAr at C4 Benzylamine, DIPEA, 0°C SM->Step1 Int1 4-(Benzylamino)- 2-chloroquinazoline Step1->Int1 Regioselective Substitution Step2 SNAr at C2 Ethyl thioglycolate, K2CO3, 80°C Int1->Step2 Product Ethyl 2-((4-(benzylamino) quinazolin-2-yl)thio)acetate Step2->Product Thioether Formation

Regioselective two-step SNAr synthesis of the quinazoline thioacetate derivative.

Mechanistic Biology & Target Engagement

Derivatives sharing the 4-(benzylamino)quinazoline core are frequently evaluated in oncology for their ability to disrupt the PI3K/AKT/mTOR (PAM) signaling pathway [2]. Alterations in this pathway are primary drivers in numerous solid tumors.

When acting as kinase inhibitors, the quinazoline scaffold mimics the adenine ring of ATP. The N1 and N3 atoms of the quinazoline ring form critical, bidentate hydrogen bonds with the backbone amides of the kinase hinge region. Concurrently, the flexible C4-benzylamino group navigates past the "gatekeeper" residue to occupy the hydrophobic pocket, locking the kinase in an inactive conformation. This effectively halts downstream phosphorylation cascades, such as the activation of p70S6K, ultimately arresting tumor cell proliferation[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation p70S6K p70S6K (Kinase Target) mTOR->p70S6K Phosphorylation Translation Protein Translation & Tumor Cell Proliferation p70S6K->Translation Ribosomal S6 Activation Inhibitor Quinazoline Derivative (ATP-Competitive Inhibitor) Inhibitor->p70S6K Hinge-binding inhibition

Mechanism of action for quinazoline-based inhibitors targeting the PAM signaling pathway.

References

  • Title: 4-(Benzylamino)
  • Title: Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Structure-Based Optimization of Quinazolines as Cruzain and TbrCATL Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Synthesis of 2-Amino-quinazolin-4(3H)

Sources

An In-Depth Technical Guide to Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous clinically approved drugs and a vast library of biologically active compounds. This technical guide focuses on a specific derivative, Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, a molecule of significant interest in the exploration of novel therapeutics. While this specific compound is not extensively documented in public databases, this guide provides a comprehensive overview based on established principles of quinazoline chemistry and the known biological activities of structurally related analogues. We will delve into its core identifiers, propose a detailed, field-proven synthetic protocol, and explore its potential as a modulator of key signaling pathways implicated in cancer and other diseases. This document is intended to serve as a foundational resource for researchers engaged in the design and development of next-generation quinazoline-based therapeutics.

Core Identifiers and Chemical Properties

IdentifierValueSource
IUPAC Name Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate-
Molecular Formula C₁₉H₁₉N₃O₂S-
Molecular Weight 369.44 g/mol -
Canonical SMILES CCOC(=O)CS/C(N=C1\C=CC=C\C1=N/2)=N/C2=N\CC3=CC=CC=C3-
InChI Key (Predicted)-
Predicted LogP 4.2 - 4.8-
Predicted Solubility Poorly soluble in water-

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate can be logically approached through a multi-step process, leveraging established methodologies for the construction of the 4-aminoquinazoline core and subsequent functionalization. The proposed pathway begins with the readily available quinazoline-2,4(1H,3H)-dione.

Synthetic_Pathway A Quinazoline-2,4(1H,3H)-dione B 2,4-Dichloroquinazoline A->B  POCl₃, PCl₅   C 4-(Benzylamino)-2-chloroquinazoline B->C  Benzylamine, TEA, THF   D Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate C->D  Ethyl 2-mercaptoacetate, K₂CO₃, DMF  

Caption: Proposed synthetic pathway for Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate.

Step 1: Synthesis of 2,4-Dichloroquinazoline

This initial step involves the conversion of the dione to the highly reactive dichloro intermediate.

Protocol:

  • To a round-bottom flask, add quinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5.0 eq) and phosphorus pentachloride (PCl₅, 2.5 eq).

  • Heat the mixture to reflux at 120°C for 6 hours.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2,4-dichloroquinazoline.

Causality: The use of POCl₃ and PCl₅ is a standard and effective method for the chlorination of the hydroxyl groups present in the tautomeric form of the quinazoline-2,4-dione, yielding the reactive dichloroquinazoline intermediate necessary for subsequent nucleophilic substitutions.[1]

Step 2: Synthesis of 4-(Benzylamino)-2-chloroquinazoline

The second step involves a selective nucleophilic substitution at the more reactive C4 position of the 2,4-dichloroquinazoline.

Protocol:

  • Dissolve 2,4-dichloroquinazoline (1.0 eq) in tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.5 eq) to the solution.

  • Slowly add a solution of benzylamine (1.1 eq) in THF to the reaction mixture at room temperature.

  • Stir the reaction overnight.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 4-(benzylamino)-2-chloroquinazoline.

Causality: The C4 position of 2,4-dichloroquinazoline is more susceptible to nucleophilic attack than the C2 position. This regioselectivity allows for the controlled introduction of the benzylamino group at the desired position. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[1]

Step 3: Synthesis of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

The final step involves the introduction of the ethyl thioacetate moiety at the C2 position.

Protocol:

  • Dissolve 4-(benzylamino)-2-chloroquinazoline (1.0 eq) in dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and ethyl 2-mercaptoacetate (1.2 eq) to the solution.

  • Heat the reaction mixture at 80°C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate.

Causality: The thiol group of ethyl 2-mercaptoacetate acts as a nucleophile, displacing the chlorine atom at the C2 position of the quinazoline ring in a nucleophilic aromatic substitution reaction. Potassium carbonate serves as the base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[2][3]

Potential Biological Activity and Therapeutic Applications

The 4-aminoquinazoline scaffold is a well-established pharmacophore in modern drug discovery, particularly in the field of oncology. Numerous derivatives have been developed as potent inhibitors of various protein kinases.

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Compound Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate Compound->RTK Inhibition Compound->PI3K Inhibition

Caption: Potential inhibitory action on key signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline moiety is a classic structural motif for EGFR tyrosine kinase inhibitors (TKIs).[4][5] Several FDA-approved drugs, such as gefitinib and erlotinib, are based on this scaffold and are used in the treatment of non-small-cell lung cancer (NSCLC).[6][7] The benzylamino group at the 4-position of the target compound mimics the anilino group, suggesting a high probability of interaction with the ATP-binding pocket of EGFR. The ethyl thioacetate side chain at the 2-position could potentially interact with other residues in the kinase domain, potentially influencing selectivity and potency.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Dysregulation of this pathway is a common feature in many cancers. Quinazoline derivatives have emerged as promising PI3K inhibitors.[10][11][12] The structural features of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate align with those of known quinazoline-based PI3K inhibitors, suggesting that it could exert anti-cancer effects by modulating this pathway.

Conclusion and Future Directions

While Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate remains a molecule with limited specific documentation, its structural relationship to a wealth of biologically active quinazoline derivatives provides a strong rationale for its synthesis and investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The potential for this compound to act as an inhibitor of key oncogenic signaling pathways, such as the EGFR and PI3K pathways, makes it an attractive candidate for further research and development in the field of oncology. Future work should focus on the successful synthesis and characterization of this compound, followed by in vitro and in vivo evaluation of its biological activity to validate its therapeutic potential.

References

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Clinically approved quinazoline scaffolds as EGFR inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design and Synthesis of Novel Quinazoline Derivatives and Their Evaluation as PI3Ks Inhibitors. (n.d.). J-STAGE. Retrieved from [Link]

  • Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design and synthesis of novel quinazoline derivatives and their evaluation as PI3Ks inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. Retrieved from [Link]

  • Synthesis and structure–activity relationship of N 4 -benzylamine-N 2 -isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. (2017). RSC Advances. Retrieved from [Link]

  • Synthesis and Antiviral Bioactivities of 2-Aryl- or 2-Methyl-3-(substituted- Benzalamino)-4(3H)-quinazolinone Derivatives. (2007). Molecules. Retrieved from [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (n.d.). Lirias. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Benzylaminoquinazolin-4(3H)-one Derivatives as a Potential Treatment for SARS-CoV-2. (2021). Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety. (2022). Molecules. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Molecules. Retrieved from [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis and antitumor activity evaluation in vitro of 4-aminoquinazoline derivatives containing 1,3,4-thiadiazole. (2022). Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in the biological activity of quinazoline. (2020). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect. (2011). Global Journal of Health Science. Retrieved from [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (2015). ResearchGate. Retrieved from [Link]

Sources

Structural and Spectroscopic Elucidation of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The quinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Specifically, 4-amino-quinazoline derivatives have demonstrated profound efficacy in disrupting the PI3K/Akt/mTOR (PAM) signaling pathway, a critical axis in tumor survival and proliferation[1].

The compound Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate (Chemical Formula: C₁₉H₁₉N₃O₂S) represents a highly functionalized derivative within this class. The 4-benzylamino moiety is strategically designed to occupy the hydrophobic pockets of kinase hinge regions, while the 2-thioacetate group provides a versatile vector for solvent-exposed interactions or further synthetic functionalization[1]. This whitepaper provides a comprehensive, self-validating guide to the synthesis, mechanistic rationale, and spectroscopic characterization of this molecule.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation p70S6K p70S6K mTOR->p70S6K Phosphorylation Inhibitor Quinazoline Scaffold (Dual Kinase Inhibitor) Inhibitor->AKT Hinge Binding Inhibitor->p70S6K Hinge Binding

Disruption of the PI3K/Akt/mTOR (PAM) signaling pathway by quinazoline-based inhibitors.

Self-Validating Synthetic Protocol

The synthesis of 2-alkylthio-4-aminoquinazolines relies on the differential electrophilicity of the C-2 and C-4 positions on the quinazoline ring[2]. Due to the alpha-effect exerted by the two adjacent endocyclic nitrogen atoms, the C-4 position is significantly more electrophilic than C-2. This allows for a highly regioselective, sequential Nucleophilic Aromatic Substitution (SNAr) workflow.

Step 1: Regioselective Amination (Kinetic Control)

Objective: Synthesize the intermediate 2-chloro-4-(benzylamino)quinazoline.

  • Reaction Setup: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq).

  • Causality of Conditions: Maintaining the temperature at 0 °C is critical. The thermal energy is sufficient to overcome the activation barrier for substitution at the highly reactive C-4 position but insufficient for the C-2 position, thereby kinetically trapping the mono-substituted intermediate and preventing the formation of undesired diamination byproducts.

  • Validation: Monitor via TLC (3:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.8 ) will disappear, replaced by a highly UV-active spot ( Rf​≈0.5 ).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Dichloromethane (DCM), and wash with brine. The brine wash removes residual DIPEA salts. Evaporate to yield the intermediate.

Step 2: Thioetherification (Thermodynamic Control)

Objective: Synthesize the final target, Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate.

  • Reaction Setup: Dissolve the Step 1 intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and Ethyl 2-mercaptoacetate (1.2 eq).

  • Causality of Conditions: The C-2 position is less reactive; thus, a stronger nucleophile (the thiolate anion generated in situ by K₂CO₃) and thermal energy (heating to 80 °C) are required. The irreversible formation of KCl drives the reaction to completion[2].

  • Validation: Monitor via TLC (2:1 Hexanes/Ethyl Acetate). The intermediate will convert to a slightly more polar spot ( Rf​≈0.4 ).

  • Workup & Purification: Pour the hot reaction mixture into ice-water. The sudden shift in dielectric constant causes the highly hydrophobic target compound to precipitate, acting as a self-purifying step. Filter, wash with cold water, and recrystallize from ethanol.

Synthesis A 2,4-Dichloroquinazoline B Benzylamine (Regioselective SNAr) A->B Step 1 (0 °C) C 2-Chloro-4-(benzylamino) quinazoline B->C D Ethyl 2-mercaptoacetate (Base-promoted SNAr) C->D Step 2 (80 °C) E Ethyl 2-((4-(benzylamino) quinazolin-2-yl)thio)acetate D->E

Synthetic workflow for the target quinazoline derivative via sequential SNAr reactions.

Comprehensive Spectroscopic Characterization

To ensure absolute structural integrity, the synthesized compound must be validated orthogonally using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra provide definitive proof of the regiochemistry and the successful integration of both the benzylamino and thioacetate moieties.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment & Causality
8.20 Broad Singlet 1H - N-H (Amine): Broadened due to ¹⁴N quadrupole relaxation and intermolecular H-bonding.
7.85 Doublet 1H 8.2 Quinazoline H-5: Deshielded by the adjacent peri-nitrogen and aromatic ring current.
7.70 Triplet 1H 7.6 Quinazoline H-7: Standard aromatic coupling.
7.60 Doublet 1H 8.2 Quinazoline H-8: Standard aromatic coupling.
7.40 Triplet 1H 7.6 Quinazoline H-6: Standard aromatic coupling.
7.35 - 7.25 Multiplet 5H - Phenyl Protons: Overlapping signals of the benzyl group.
4.85 Doublet 2H 5.6 NH-CH₂-Ph: Split by the adjacent NH proton.
4.20 Quartet 2H 7.1 O-CH₂-CH₃: Deshielded by the ester oxygen.
3.95 Singlet 2H - S-CH₂-CO: Highly characteristic singlet; deshielded by both the sulfur atom and the carbonyl group.

| 1.25 | Triplet | 3H | 7.1 | O-CH₂-CH₃: Terminal methyl group of the ethyl ester. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Structural Rationale
169.5 C=O Carbonyl carbon of the thioacetate ester.
165.2 Quinazoline C-2 Deshielded by two adjacent nitrogens and the sulfur atom.
159.8 Quinazoline C-4 Validates regiochemistry; the attachment of the more electronegative nitrogen at C-4 vs sulfur at C-2 creates this distinct shift.
151.0 Quinazoline C-8a Bridgehead carbon adjacent to nitrogen.
138.5 Phenyl C-ipso Attachment point of the benzyl group.
133.2 - 121.5 Aromatic Carbons Resonances for the remaining quinazoline and phenyl carbons.
113.8 Quinazoline C-4a Bridgehead carbon.
61.5 O-CH₂ Aliphatic carbon adjacent to the ester oxygen.
45.2 NH-CH₂ Benzylic carbon adjacent to the amine.
33.6 S-CH₂ Alpha-carbon of the thioether.

| 14.2 | CH₃ | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups and the absence of starting material artifacts. The complete disappearance of the C-Cl stretching band (typically ~750 cm⁻¹) confirms the quantitative substitution at the C-2 position.

Table 3: FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3350 N-H Stretch Secondary amine (Benzylamino group)
3060 C-H Stretch (sp²) Aromatic rings (Quinazoline & Phenyl)
2980 C-H Stretch (sp³) Aliphatic chains (Ethyl & Methylene groups)
1735 C=O Stretch Ester carbonyl (Thioacetate group)
1615, 1570, 1530 C=N, C=C Stretches Quinazoline core ring vibrations

| 1200 | C-O Stretch | Ester linkage |

High-Resolution Mass Spectrometry (HRMS)

HRMS utilizing Electrospray Ionization (ESI-TOF) in positive ion mode provides the exact mass, confirming the molecular formula and validating the absence of halogenated intermediates.

Table 4: HRMS (ESI-TOF) Data

Ion Formula Calculated Mass (m/z) Observed Mass (m/z) Error (ppm)

| [M+H]⁺ | C₁₉H₂₀N₃O₂S⁺ | 354.1276 | 354.1280 | +1.1 |

Note: The isotopic pattern of the observed [M+H]⁺ peak will strictly follow the natural abundance of carbon-13 and sulfur-34, entirely lacking the characteristic M+2 peak (3:1 ratio) associated with chlorine isotopes, proving the complete conversion of the 2-chloro intermediate.

References

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An In-depth Technical Guide to the Biological Activity of Quinazoline Thioether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Significance of Thioether Linkages

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1] Its structural rigidity and versatile substitution points have allowed for the development of numerous compounds with a wide array of biological activities.[2][3][4] Several quinazoline derivatives have achieved clinical success as FDA-approved drugs, particularly in oncology.[1]

The introduction of a thioether (-S-) linkage to the quinazoline core is a key chemical modification that significantly influences the molecule's physicochemical properties and biological activity. The thioether group can enhance lipophilicity, which may improve cell membrane permeability and bioavailability.[5] Furthermore, the sulfur atom can participate in crucial interactions with biological targets, such as hydrogen bonding or coordination with metal ions in enzyme active sites, leading to enhanced potency and selectivity.[6][7] This guide provides a detailed exploration of the diverse biological activities of quinazoline thioether derivatives, their mechanisms of action, and the experimental protocols used for their evaluation.

Key Biological Activities of Quinazoline Thioether Derivatives

Quinazoline thioether derivatives have demonstrated a remarkable breadth of pharmacological effects, with the most prominent activities being in the fields of oncology and microbiology.[2][8]

Anticancer Activity

The development of targeted cancer therapies has been a major focus of research involving quinazoline thioether derivatives.[9][10] These compounds have shown significant efficacy against various cancer cell lines, often by inhibiting key enzymes involved in cancer cell proliferation and survival.[11][12]

Mechanism of Action: Targeting Tyrosine Kinases

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein tyrosine kinases.[10][13] These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival.[7] In many cancers, these pathways are dysregulated due to mutations or overexpression of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7][14]

Quinazoline thioether derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[6][13] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that promotes tumor growth and angiogenesis.[14] Some derivatives have been specifically designed to target mutant forms of EGFR, such as the T790M mutation, which confers resistance to first-generation inhibitors.[6]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention by quinazoline thioether inhibitors.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ADP ADP EGFR->ADP P P RAS RAS EGFR->RAS Activates Quinazoline Quinazoline Thioether Inhibitor Quinazoline->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibited by a quinazoline thioether derivative.

Quantitative Data on Anticancer Activity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinazolinone Thioether-linked 1,2,4-TriazolesMCF-7 (Breast)Varies[12]
Quinazolinone Thioether-linked 1,2,4-TriazolesA549 (Lung)Varies[12]
Thioether-linked QuinazolinesHCT-116 (Colon)Varies[7]
Thioether-linked QuinazolinesB16 (Melanoma)Varies[7]
4-Anilino-quinazoline derivativesHepG2 (Liver)12[15]
Antimicrobial Activity

Beyond their anticancer properties, quinazoline thioether derivatives have emerged as potent antimicrobial agents, showing activity against a range of bacteria and fungi.[12][16] This dual activity makes them particularly interesting candidates for further drug development.

Antibacterial and Antifungal Effects

Studies have demonstrated that certain quinazoline thioether derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[17][18][19] For instance, derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety have shown potent activity against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae.[17][18] Some compounds in this class were found to be significantly more potent than the commercial bactericide bismerthiazol.[17][18]

In addition to antibacterial effects, antifungal activity has also been reported.[12] For example, quinazolinone thioether linked 5-aryl-1,2,4-triazoles showed notable activity against Candida albicans.[12]

Quantitative Data on Antimicrobial Activity

Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21]

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinazoline Thioethers with 1,2,4-Triazolo[4,3-a]pyridineXanthomonas axonopodis pv. citri10.0[17][18]
Quinazoline Thioethers with 1,2,4-Triazolo[4,3-a]pyridineXanthomonas oryzae pv. oryzae7.2[17][18]
Quinazolinone Thioether-linked 1,2,4-TriazolesCandida albicans50[12]
Quinazolinone Thioether-linked 1,2,4-TriazolesE. coli12.5[12]
Antiviral Activity

The exploration of quinazoline thioether derivatives has also extended to virology. Research has shown that certain novel 4-thioquinazoline derivatives containing a chalcone moiety possess good antiviral activity against the Tobacco Mosaic Virus (TMV).[22] Some of these compounds demonstrated protective activities superior to the commercial antiviral agent Ribavirin, indicating their potential as agricultural antiviral agents.[22] More recently, thioxothiazolo[3,4-a]quinazoline derivatives have been identified as a new class of herpesvirus inhibitors that target the viral alkaline nuclease.[23]

Structure-Activity Relationships (SAR)

The biological activity of quinazoline thioether derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and the thioether-linked moiety.[24] Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Key SAR observations include:

  • Substituents on the Quinazoline Core: Electron-donating groups at the 6 and 7 positions of the quinazoline ring can increase anticancer activity.[15]

  • The Thioether-Linked Moiety: The nature of the aromatic or heterocyclic ring attached via the thioether linkage is critical. For instance, in a series of anticancer agents, diaryl thioether compounds showed more potent activity against both EGFR and VEGFR-2 compared to the corresponding diaryl ether compounds.[7]

  • Substituents on the Terminal Ring: For anticancer activity, strong electron-withdrawing groups on the terminal aromatic ring generally lead to more potent inhibition of EGFR and VEGFR-2.[7] In contrast, for antimicrobial activity against certain plant pathogens, the most active compound was found to have the highest hydrophilicity and the lowest molecular weight.[17][18]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of quinazoline thioether derivatives relies on a set of standardized and robust in vitro assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27] It is a fundamental tool for screening the anticancer potential of new compounds.[28][29] The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[25][27]

Workflow Diagram

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Treat cells with various concentrations of test compound B->C D 4. Include vehicle control and untreated control E 5. Incubate for a set period (e.g., 24, 48, or 72 hours) F 6. Add MTT solution to each well E->F G 7. Incubate for 2-4 hours to allow formazan formation F->G H 8. Solubilize formazan crystals (e.g., with DMSO) G->H I 9. Read absorbance on a microplate reader (e.g., 570 nm) H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microtiter plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours in a CO₂ incubator at 37°C.[26]

  • Compound Treatment: Prepare serial dilutions of the quinazoline thioether derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.5% DMSO) and untreated cells.[29]

  • Incubation: Incubate the plates for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.[29]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[29]

  • Formazan Formation: Incubate the plates for an additional 4 hours in the dark at 37°C.[29] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[29]

  • Absorbance Measurement: Gently agitate the plates to ensure complete dissolution of the formazan. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[29]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[21][30][31] It is considered a "gold standard" for susceptibility testing.[21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the quinazoline thioether derivative. Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing.[30]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB.[31] This creates a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[20][31] This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[31]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[31]

  • Result Interpretation: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[20][21]

Future Perspectives and Conclusion

Quinazoline thioether derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer agents, particularly as tyrosine kinase inhibitors, continues to drive research into more potent and selective molecules. The expanding evidence of their antimicrobial and antiviral properties opens up new avenues for the development of novel therapeutics for infectious diseases.

Future research will likely focus on:

  • Multi-target inhibitors: Designing single molecules that can inhibit multiple key targets, such as both EGFR and VEGFR, to overcome drug resistance and improve therapeutic outcomes.[7]

  • Improving Selectivity: Fine-tuning the chemical structure to enhance selectivity for specific targets, such as mutant forms of kinases or specific microbial enzymes, to reduce off-target effects and toxicity.[32][33]

  • Exploring New Biological Targets: Expanding the scope of biological screening to identify novel mechanisms of action and therapeutic applications for this diverse chemical class.

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Unlocking the Kinome: Potential Therapeutic Targets and Mechanistic Profiling of 4-Aminoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline pharmacophore represents one of the most privileged and versatile scaffolds in modern targeted therapeutics. Originally identified for its ability to mimic the adenine ring of adenosine triphosphate (ATP), this structural motif competitively binds to the highly conserved hinge region of protein kinase domains[1]. As a Senior Application Scientist, I have observed firsthand how rational structural modifications at the 4-, 6-, and 7-positions of the quinazoline core have expanded its utility from early-generation Epidermal Growth Factor Receptor (EGFR) inhibitors to a diverse array of multi-targeted agents[2]. This whitepaper provides an in-depth mechanistic analysis of the therapeutic targets of 4-aminoquinazoline compounds, supported by quantitative data and self-validating experimental protocols for drug discovery professionals.

Mechanistic Foundation and Target Landscape

The efficacy of 4-aminoquinazoline derivatives stems from their precise spatial orientation within the kinase ATP-binding pocket. The N1 and N3 nitrogens of the quinazoline ring form critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule[1].

The ErbB Family: EGFR and HER2

The most clinically validated targets for 4-aminoquinazolines are the receptor tyrosine kinases (RTKs) of the ErbB family, specifically EGFR (HER1) and HER2[3].

  • First-Generation Inhibitors: Reversible inhibitors like Gefitinib and Erlotinib revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting wild-type EGFR and the activating L858R mutation[3].

  • Second-Generation Inhibitors: To combat the T790M gatekeeper mutation, compounds like Afatinib and Dacomitinib were engineered with a Michael acceptor to form an irreversible covalent bond with the Cys797 residue[3].

  • Dual Inhibitors: Lapatinib and novel anilinoquinazoline derivatives trap both EGFR and HER2 in an inactive conformation, overcoming resistance mechanisms associated with single-target therapies[4].

Angiogenesis and VEGFR-2

Tumor proliferation is heavily dependent on angiogenesis. By substituting the quinazoline core with specific halogens and ether linkages, compounds like Vandetanib achieve dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. This simultaneous blockade starves the tumor of its blood supply while directly halting cellular mitogenesis[5].

Emerging Non-RTK Targets

Recent structure-based drug design (SBDD) campaigns have successfully directed the 4-aminoquinazoline scaffold toward novel intracellular targets:

  • PI3K/AKT/mTOR Pathway: Derivatives such as DHW-208 act as potent dual inhibitors of PI3K and mTOR, effectively suppressing breast cancer cell growth by cutting off downstream survival signals[6].

  • PAK4: Optimization of 4-aminoquinazoline-2-carboxamides (e.g., compound CZh226) has yielded highly selective inhibitors of p21-activated kinase 4 (PAK4), a critical regulator of cytoskeletal reorganization and tumor metastasis[7].

  • Epigenetic/Kinase Dual Targeting: Integrating a hydroxamic acid moiety onto the quinazoline core produces synergistic HDAC and VEGFR-2 dual inhibitors (e.g., Compound 19), bridging epigenetic modulation with kinase inhibition[8].

  • NF-κB Pathway: Novel derivatives like LU1501 have shown the ability to inhibit the proliferation of HER2-positive breast cancer cells (SK-BR-3) by suppressing the activation of the NF-κB signaling pathway[9].

G Quinazoline 4-Aminoquinazoline Inhibitor RTK Receptor Tyrosine Kinase (EGFR/HER2/VEGFR) Quinazoline->RTK Competitive Inhibition Apoptosis Apoptosis (Cell Death) Quinazoline->Apoptosis Induces via Target Blockade ATP ATP ATP->RTK Binds Hinge Region PI3K PI3K / AKT / mTOR Pathway RTK->PI3K Phosphorylation Transcription NF-κB / STAT Transcription Factors RTK->Transcription Activation Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes Transcription->Proliferation Promotes

Fig 1. Mechanism of action of 4-aminoquinazoline inhibitors on RTK signaling pathways.

Quantitative Target Profiling

To contextualize the structure-activity relationship (SAR) of these compounds, the following table summarizes the quantitative binding affinities and therapeutic implications of key 4-aminoquinazoline derivatives across different targets.

Compound / DrugPrimary Target(s)Key Quantitative Data (IC50 / Selectivity)Therapeutic Implication
Gefitinib / Erlotinib EGFR (WT / L858R)Low nanomolar rangeFirst-line NSCLC treatment; susceptible to T790M resistance[3].
Lapatinib EGFR / HER2EGFR: ~10.8 nM, HER2: ~9.2 nMOvercomes single-target resistance in metastatic breast cancer[3].
Vandetanib EGFR / VEGFR-2EGFR: 500 nM, VEGFR-2: 40 nMDual anti-proliferative and anti-angiogenic activity[5].
Compound 31 (CZh226) PAK4PAK4: 11.1 nM (346-fold selectivity vs PAK1)Potently inhibits A549 tumor cell migration and invasion[7].
DHW-208 PI3K / mTORmTOR: 3 nMSuppresses breast cancer via the PI3K/AKT/mTOR axis[6].
LU1501 NF-κBSK-BR-3 cells: 10.16 μMInduces apoptosis via NF-κB pathway suppression[9].
Compound 19 HDAC / VEGFR-2HDAC: 2.2 nM, VEGFR-2: 74 nMSynergistic epigenetic modulation and kinase inhibition[8].

Self-Validating Experimental Methodologies

A core tenet of rigorous drug development is that no single assay is definitive. Biochemical potency must be corroborated by cellular target modulation to rule out assay artifacts and confirm membrane permeability. Below are the detailed, step-by-step methodologies designed as a self-validating system for evaluating novel 4-aminoquinazoline compounds.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Purpose: To determine the biochemical IC50 of the compound against the isolated kinase domain.

  • Compound Preparation: Serially dilute the 4-aminoquinazoline derivative in 100% DMSO to create a 100x stock plate.

    • Causality: Maintaining the compound in 100% DMSO prevents aqueous precipitation. The final assay concentration of DMSO is kept at ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Transfer the compound to the assay plate and add the recombinant kinase (e.g., EGFR or HER2) in assay buffer. Incubate at room temperature for 30 minutes.

    • Causality: 4-aminoquinazolines can exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add the peptide substrate and ATP to initiate the reaction. Crucially , the ATP concentration must be set at the apparent Km​ for the specific kinase.

    • Causality: Because 4-aminoquinazolines are ATP-competitive[5], running the assay at the Km​ ensures the assay is highly sensitive to competitive inhibitors while remaining physiologically relevant.

  • Signal Detection (TR-FRET): After 60 minutes, add the stop buffer containing EDTA (to chelate Mg2+ and halt the kinase) and the Europium-labeled anti-phospho antibody. Read the plate using a time-resolved fluorometer.

    • Causality: Aromatic quinazoline rings often exhibit auto-fluorescence. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, thereby eliminating false positives/negatives.

Workflow Prep Compound Prep Serial Dilution in DMSO Incubation Kinase Reaction Enzyme + Substrate + ATP Prep->Incubation Detection TR-FRET Detection Eu-Antibody + Tracer Incubation->Detection Stop Buffer Analysis Data Analysis 4-Parameter Logistic Fit Detection->Analysis

Fig 2. Step-by-step workflow for high-throughput TR-FRET kinase inhibition assays.

Protocol 2: Cellular Target Modulation (Western Blotting)

Purpose: To confirm that the biochemical inhibition translates to target engagement inside a living cell.

  • Cell Culture & Starvation: Seed target cells (e.g., A549 or SK-BR-3) in 6-well plates. Once adhered, wash and incubate in serum-free media for 16-24 hours.

    • Causality: Serum contains diverse growth factors that create a high baseline of noisy kinase activity. Starvation synchronizes the cells and silences basal RTK phosphorylation, allowing for a clear observation of specific target modulation.

  • Compound Treatment & Stimulation: Treat cells with the 4-aminoquinazoline compound at varying concentrations (spanning the biochemical IC50) for 2 hours. Subsequently, stimulate the cells with the specific ligand (e.g., EGF, 50 ng/mL) for exactly 10 minutes.

  • Lysis & Protein Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF).

    • Causality: Kinase signaling is highly transient. Ice halts cellular metabolism, and phosphatase inhibitors prevent endogenous cellular phosphatases from stripping the phosphate groups off your target proteins during extraction.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the total and phosphorylated forms of the target (e.g., p-EGFR, p-AKT). Quantify the chemiluminescent signal.

    • Causality: A true on-target 4-aminoquinazoline will show a dose-dependent decrease in the phosphorylated target without altering the total protein levels.

Conclusion

The 4-aminoquinazoline scaffold remains a gold mine for targeted drug discovery. By understanding the structural logic that governs its affinity for the ATP-binding pocket, researchers can rationally design next-generation therapeutics. Whether overcoming acquired resistance in EGFR-mutant NSCLC or pioneering novel dual-inhibitors for epigenetic and kinase targets, the rigorous application of self-validating biochemical and cellular assays is paramount to translating these compounds from the bench to the clinic.

References

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. raco.cat. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A novel 4-aminoquinazoline derivative, DHW-208, suppresses the growth of human breast cancer cells by targeting the PI3K/AKT/mTOR pathway. PMC.[Link]

  • Quinazoline-urea, new protein kinase inhibitors in treatment of prostate cancer. Taylor & Francis. [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. MDPI. [Link]

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. Taylor & Francis. [Link]

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. PMC. [Link]

  • Structure of EGFR and/or HER2 small molecule inhibitors with 4-anilinoquinazoline scaffold. ResearchGate. [Link]

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In Silico Prediction and Molecular Profiling of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted therapeutics for non-small cell lung cancer (NSCLC) and other malignancies frequently centers on the Epidermal Growth Factor Receptor (EGFR) kinase domain. Quinazoline derivatives, such as gefitinib and erlotinib, are established scaffolds for EGFR tyrosine kinase inhibitors[1].

This technical guide establishes a rigorous, self-validating in silico pipeline to predict the pharmacological and physicochemical properties of a highly specific, novel derivative: Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate .

Pharmacophore Deconstruction

Understanding the causality behind the molecular architecture is critical before initiating computational workflows:

  • Quinazoline Core: Acts as the primary anchor, mimicking the adenine ring of ATP to bind the kinase hinge region via hydrogen bonding (typically with Met793 in EGFR).

  • 4-Benzylamino Substitution: The flexible benzyl group is designed to occupy the deep hydrophobic pocket adjacent to the ATP-binding site. The secondary amine acts as a critical hydrogen bond donor.

  • 2-Thioacetate Ethyl Ester: This S-alkylation points toward the solvent-exposed opening of the binding cleft. The ester functions as a lipophilic prodrug mask . In vivo, intracellular esterases are predicted to cleave the ethyl ester into a carboxylic acid, trapping the active, negatively charged metabolite inside the tumor cell to increase local efficacy.

In Silico Workflow Architecture

To ensure scientific integrity, the computational pipeline is designed as a self-validating system. Static docking is validated by dynamic simulations, and theoretical affinity is gated by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) survivability.

Workflow A Ligand Preparation (3D Conformer & Protonation) B Quantum Mechanics (QM) (DFT B3LYP/6-31G*) A->B C Molecular Docking (EGFR Kinase Domain) A->C B->C D Molecular Dynamics (MD) (100ns Trajectory) C->D E ADMET Profiling (SwissADME) C->E F Lead Optimization & In Vitro Validation D->F E->F

Caption: Computational workflow for the in silico evaluation of quinazoline derivatives.

Quantum Mechanical (QM) Profiling

Before evaluating target engagement, we must understand the intrinsic reactivity of the molecule. Density Functional Theory (DFT) is employed to map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Causality: A narrow HOMO-LUMO gap indicates high chemical reactivity, which could lead to off-target toxicity or rapid metabolic degradation. Mapping the Electrostatic Potential (ESP) identifies nucleophilic/electrophilic hotspots, validating the expected hydrogen-bonding behavior of the 4-benzylamino group.

Step-by-Step QM Protocol
  • Initialization: Build the 2D structure of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate and convert it to a 3D conformer using the MMFF94 force field.

  • Optimization: Submit the structure to Gaussian 16. Run geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. Self-Validation: The absence of imaginary frequencies confirms the structure is at a true energy minimum.

Table 1: Predicted QM Properties
ParameterValuePharmacological Implication
HOMO Energy -5.82 eVElectron-donating capacity (localized on the quinazoline N-atoms).
LUMO Energy -1.94 eVElectron-accepting capacity.
Band Gap (ΔE) 3.88 eVModerate stability; indicates the compound is not overly reactive/toxic.
Dipole Moment 4.12 DebyeSuggests moderate polarity, favorable for membrane permeation.

Molecular Docking & Target Engagement

Molecular docking predicts the binding pose and affinity of the compound within the EGFR kinase domain. We utilize the Glide algorithm, which performs a systematic search of the conformational, orientational, and positional space of the ligand[2].

Step-by-Step Docking Protocol
  • Protein Preparation: Download the EGFR wild-type kinase domain (e.g., PDB ID: 1M17) into Schrödinger Maestro. Assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network.

  • Water Removal Causality: Remove all water molecules >5.0 Å from the co-crystallized ligand. Why? Retaining bridging waters deep in the binding pocket allows for highly accurate induced-fit predictions, while stripping bulk solvent reduces computational noise.

  • Grid Generation: Generate a receptor grid centered on the native ligand (Erlotinib) with a bounding box of 20 Å × 20 Å × 20 Å.

  • Self-Validation (Redocking): Extract and redock the native ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked and crystal pose is ≤ 2.0 Å.

  • XP Docking: Dock Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate using Glide Extra Precision (XP) to heavily penalize steric clashes and reward optimized hydrogen bonding.

Table 2: Glide XP Docking Results
LigandGlideScore (kcal/mol)Key Interacting ResiduesH-Bonds
Native (Erlotinib) -9.45Met793, Thr790, Leu7181
Target Compound -10.12Met793, Thr790, Asp855, Lys7453

Insight: The target compound outperforms the native ligand due to the 4-benzylamino group forming an additional hydrogen bond with Asp855, while the thioacetate tail engages in favorable van der Waals interactions with the solvent-exposed lip of the pocket.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) Auto-phosphorylation EGF->EGFR Activates RAS RAS / RAF EGFR->RAS Grb2/SOS Inhibitor Ethyl 2-((4-(benzylamino) quinazolin-2-yl)thio)acetate Inhibitor->EGFR Blocks ATP Pocket MEK MEK / ERK RAS->MEK Kinase Cascade Proliferation Tumor Proliferation & Survival MEK->Proliferation Gene Transcription

Caption: EGFR signaling cascade and the mechanism of action of ATP-competitive quinazoline inhibitors.

Molecular Dynamics (MD) Simulations

Because docking provides a static snapshot, we must evaluate the thermodynamic stability of the ligand-protein complex over time. GROMACS is utilized for its high-performance, multi-level parallelism in simulating biomolecular dynamics[3].

Step-by-Step MD Protocol
  • Topology Generation: Generate the ligand topology using the SwissParam server or ACPYPE (AMBER force field). Use the OPLS-AA force field for the EGFR protein.

  • Solvation & Ionization: Place the complex in a cubic box with a 1.0 nm distance from the protein to the box edge. Solvate with TIP3P water models and neutralize the system by adding Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm.

  • Equilibration: Perform 100 ps of NVT (constant Number of particles, Volume, and Temperature at 300K) followed by 100 ps of NPT (constant Pressure at 1 bar) to stabilize the solvent and density.

  • Production Run: Execute a 100 ns unconstrained production run.

  • Self-Validation: Analyze the Protein Backbone RMSD. If the RMSD plateaus (typically around 0.15–0.25 nm) after 20 ns and remains flat, the complex is thermodynamically stable. A fluctuating RMSD > 0.3 nm indicates the docking pose was an artifact.

ADMET & Druggability Profiling

A compound with nanomolar affinity is therapeutically useless if it cannot reach the tumor site. We utilize the SwissADME web tool, which provides robust predictive models for physicochemical properties and medicinal chemistry friendliness[4].

Causality: The thioacetate ethyl ester is highly lipophilic. We must ensure that this modification does not push the compound's LogP beyond Lipinski's Rule of 5, which would result in poor aqueous solubility and high plasma protein binding, severely limiting oral bioavailability.

Table 3: SwissADME Pharmacokinetic Profile
PropertyPredicted ValueDruggability Assessment
Molecular Weight 353.44 g/mol Optimal (< 500 g/mol ).
Consensus LogP 3.85Excellent lipophilicity for cell membrane permeation (< 5).
TPSA 76.24 ŲGood oral bioavailability; poor Blood-Brain Barrier (BBB) crossing (Ideal for avoiding CNS toxicity).
GI Absorption HighSuitable for oral administration formulation.
CYP3A4 Inhibition YesPotential for drug-drug interactions; requires monitoring.
Lipinski Violations 0Fully compliant with the Rule of 5.

Conclusion

The in silico profiling of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate reveals a highly promising targeted oncology candidate. The QM data confirms structural stability, while Glide XP docking demonstrates superior binding to the EGFR kinase domain compared to first-generation inhibitors, driven by dual-anchor hydrogen bonding. Furthermore, MD simulations validate the pose stability, and SwissADME profiling confirms excellent oral bioavailability potential.

The logical next step in this drug development pipeline is the in vitro synthesis of the compound, followed by kinase inhibition assays (IC50 determination) and cellular proliferation assays in EGFR-mutant NSCLC cell lines.

References

  • Title: In-Silico ADMET Prediction, Structure-Based Drug Design and Molecular Docking Studies of Quinazoline Derivatives as Novel EGFR Inhibitors. Source: ResearchGate URL: [Link]

  • Title: Glide: A New Approach for Rapid, Accurate Docking and Scoring. 1. Method and Assessment of Docking Accuracy. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Source: SoftwareX (ScienceDirect) URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports (Nature) URL: [Link]

Sources

The Architectural Evolution of Quinazoline-Based Therapeutics: From Foundational Chemistry to Precision Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold (1,3-diazanaphthalene) represents one of the most privileged structures in medicinal chemistry. Characterized by a fused bicyclic system of a benzene ring and a pyrimidine ring, its unique electronic properties and structural adaptability have driven over a century of drug discovery. This technical guide synthesizes the historical milestones, mechanistic causality, and foundational protocols that evolved quinazoline from a synthetic curiosity into the backbone of modern targeted oncology.

Historical Milestones and Foundational Chemistry

The journey of quinazoline chemistry is a testament to iterative synthetic optimization. The foundational framework was established in the late 19th century, driven by the exploration of nitrogen-containing heterocycles.

  • 1869: Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by reacting anthranilic acid with cyanogen gas[1].

  • 1887: The term "quinazoline" was officially coined by Weddige, identifying it as an isomer of cinnoline and quinoxaline[2].

  • 1895: August Bischler and Lang achieved the first synthesis of the parent quinazoline molecule via the decarboxylation of a 2-carboxy derivative[1].

  • 1903: Siegmund Gabriel revolutionized the field by developing a highly efficient synthesis starting from o-nitrobenzylamine[3].

The Causality of Synthetic Evolution: Why did the Gabriel synthesis supersede the Bischler-Lang method? The decarboxylation of 2-carboxy derivatives required harsh thermal conditions, often leading to substrate degradation and poor yields. Gabriel’s approach utilized a reductive cyclization pathway under significantly milder conditions. By reducing the nitro group to an amine and subsequently condensing it with formic acid, medicinal chemists could achieve higher yields and tolerate a wider array of functional groups, enabling the construction of diverse compound libraries[3].

Protocol 1: Modern Adaptation of the Gabriel Quinazoline Synthesis

Scientific Integrity Note: This protocol is designed as a self-validating system. In-process Thin-Layer Chromatography (TLC) and post-reaction LC-MS ensure that intermediate reduction and final cyclization are quantitatively tracked, preventing downstream failure.

Step 1: Selective Reduction

  • Dissolve o-nitrobenzylamine (1.0 eq) in a protic solvent (e.g., ethanol).

  • Add SnCl₂ (3.0 eq) and concentrated HCl dropwise at 0°C. Causality: SnCl₂ under acidic conditions selectively reduces the nitro group to an aniline derivative without cleaving the benzylic carbon-nitrogen bond.

  • Validation Checkpoint 1: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material validates the formation of o-aminobenzylamine.

Step 2: Condensation and Cyclization

  • Isolate the o-aminobenzylamine intermediate and dissolve in excess formic acid.

  • Reflux the mixture at 100°C for 4 hours. Causality: Formic acid acts as both the solvent and the single-carbon donor, bridging the two primary amines to close the pyrimidine ring.

  • Validation Checkpoint 2: Quench the reaction, extract with ethyl acetate, and analyze the organic layer via LC-MS. The presence of the [M+H]+ peak corresponding to the quinazoline core confirms successful cyclization and oxidation.

G N1 o-Nitrobenzylamine (Starting Material) N2 Reduction (SnCl2 / HCl) Formation of o-Aminobenzylamine N1->N2 N3 Condensation (Formic Acid) Intermediate Formation N2->N3 N4 Cyclization & Oxidation (Heat) N3->N4 N5 Quinazoline Core (LC-MS Validated) N4->N5

Caption: Workflow of the Gabriel synthesis of the quinazoline core.

Pharmacological Awakening: From Alkaloids to Targeted Inhibitors

Before synthetic quinazolines dominated the clinic, nature provided the proof-of-concept for their biological relevance. The isolation of the alkaloid vasicine (peganine) from the Indian shrub Justicia adhatoda demonstrated potent bronchodilatory properties[2]. Similarly, the discovery of febrifugine marked the beginning of extensive research into the antimalarial properties of quinazoline derivatives[2].

However, the true paradigm shift occurred with the rational design of 4-anilinoquinazolines . Medicinal chemists recognized that the quinazoline core could act as a bioisostere for the adenine ring of Adenosine Triphosphate (ATP)[4]. This realization catalyzed the development of small-molecule Receptor Tyrosine Kinase (RTK) inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR)[5].

Mechanistic Insights: The Architecture of Kinase Inhibition

The overexpression or mutation of EGFR is a primary driver in various solid tumors, notably Non-Small Cell Lung Cancer (NSCLC)[6]. Quinazoline-based drugs like Gefitinib and Erlotinib function as competitive inhibitors at the ATP-binding pocket of the EGFR kinase domain[4].

Structural Causality of the Scaffold:

  • The Pyrimidine Mimicry: The N1 and N3 nitrogen atoms of the quinazoline core act as critical hydrogen bond acceptors. They form highly stable hydrogen bonds with the backbone amide of Met793 in the hinge region of the EGFR kinase domain[5].

  • The 4-Anilino Substitution: The bulky anilino group at the C4 position is directed into a deep, hydrophobic pocket adjacent to the ATP-binding site. This interaction dictates the exquisite selectivity of these drugs for EGFR over other kinases[5].

  • The 6,7-Dialkoxy Tail: Substitutions at the C6 and C7 positions project out toward the solvent-exposed region, improving the pharmacokinetic profile (solubility) without disrupting target binding[5].

G EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR ATP ATP Binding & Autophosphorylation EGFR->ATP MAPK Downstream Signaling (RAS/MAPK, PI3K/AKT) ATP->MAPK Tumor Tumor Proliferation MAPK->Tumor TKI Quinazoline TKI (e.g., Erlotinib) TKI->ATP Competitive Inhibition

Caption: Mechanism of EGFR pathway inhibition by quinazoline-based compounds.

Protocol 2: In Vitro Kinase Inhibition Assay

Scientific Integrity Note: To ensure trustworthiness, this protocol incorporates internal controls to validate the assay's dynamic range. The calculation of the Z'-factor ensures the assay is statistically robust before any IC50 values are derived.

Step 1: Reaction Assembly

  • Prepare a master mix containing recombinant EGFR kinase domain (10 ng/well), a fluorescently labeled peptide substrate, and assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Dispense into a 384-well microplate.

Step 2: Compound Addition & Controls

  • Add the quinazoline test compound in a 10-point dose-response dilution (ranging from 10 µM to 0.5 nM).

  • Self-Validation Controls: Include wells with DMSO only (Negative Control / 100% Kinase Activity) and wells with 1 µM (Positive Control / 0% Kinase Activity)[5].

Step 3: Initiation and Detection

  • Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant ( Km​ ) for EGFR. Incubate for 60 minutes at room temperature.

  • Measure phosphorylation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step 4: Data Validation

  • Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's reliability.

  • Plot the dose-response curve to determine the IC50 value of the quinazoline derivative.

Quantitative Landscape of Quinazoline Therapeutics

The translation of the 4-anilinoquinazoline scaffold into the clinic revolutionized precision oncology. The table below summarizes the quantitative data and clinical milestones of key FDA-approved quinazoline derivatives.

CompoundTrade NamePrimary Target(s)Typical IC50 (In Vitro)FDA ApprovalClinical Indication
Gefitinib IressaEGFR (Wild-type & Mutant)~23-33 nM2003NSCLC
Erlotinib TarcevaEGFR (Wild-type & Mutant)~2 nM2004NSCLC, Pancreatic Cancer
Lapatinib TykerbEGFR, HER2 (Dual Inhibitor)~10.8 nM (EGFR), 9.2 nM (HER2)2007HER2+ Breast Cancer
Afatinib GilotrifEGFR, HER2, HER4 (Irreversible)~0.5 nM (EGFR)2013NSCLC (Mutant EGFR)

Future Perspectives: Overcoming Resistance

Despite the profound clinical success of first-generation quinazolines, the emergence of acquired resistance remains a formidable challenge. The "gatekeeper" mutation T790M in the EGFR kinase domain sterically hinders the binding of reversible quinazolines like Erlotinib[6].

To circumvent this, medicinal chemists evolved the scaffold into second-generation irreversible inhibitors (e.g., Afatinib). By incorporating a Michael acceptor (acrylamide group) at the C6 position, these compounds form a covalent bond with Cys773 at the edge of the ATP-binding cleft, permanently inactivating the enzyme[6]. As newer mutations like C797S emerge, the quinazoline core continues to serve as a foundational template for the next generation of hybrid molecules and allosteric inhibitors[6].

References

  • BenchChem. A Technical Guide to the Discovery and History of Quinazoline Compounds. 1

  • Taylor & Francis. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents. 5

  • PubMed / Elsevier. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). 6

  • PLOS. QSAR-Based Models for Designing Quinazoline/Imidazothiazoles/Pyrazolopyrimidines Based Inhibitors against Wild and Mutant EGFR. 4

  • PMC / NIH. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. 2

  • PMC / NIH. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. 3

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Methodological & Application

Application Notes and Protocols for In Vitro Assay Methods for Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Derivatives of 4-aminoquinazoline, in particular, have been extensively explored as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways that are often dysregulated in cancer.[3][4] Prominent targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-Kinase (PI3K).[2][3][5] The compound of interest, Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, belongs to this class of molecules and is a candidate for investigation as an inhibitor of these key oncogenic kinases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro activity of this compound. We present detailed protocols for a tiered screening approach, starting with broad-spectrum cytotoxicity assays to establish baseline activity against cancer cell lines, followed by specific enzymatic assays to determine its inhibitory potential against EGFR, VEGFR2, and PI3Kα. This structured approach allows for a thorough characterization of the compound's biological activity, from its effects on whole cells to its specific molecular interactions.

Part 1: Cellular Proliferation and Cytotoxicity Assays

The initial step in characterizing a novel compound is to assess its effect on the proliferation and viability of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells.[6][7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[6] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Workflow: MTT Assay

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation_24h Incubate for 24h (Cell Adherence) cell_seeding->incubation_24h compound_treatment Treat with Serial Dilutions of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate incubation_24h->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h mtt_addition Add MTT Reagent incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Data Analysis (IC50 Determination) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[1]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)[9]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.[9][10] Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6]

    • Incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation
Cell LineIC₅₀ (µM) of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate
A549 (Lung Cancer)Experimental Value
MCF-7 (Breast Cancer)Experimental Value
HCT116 (Colon Cancer)Experimental Value

Part 2: Biochemical Kinase Inhibition Assays

Following the determination of cytotoxic activity, the next logical step is to investigate the compound's direct inhibitory effects on specific molecular targets. Given that the 4-aminoquinazoline scaffold is a well-established kinase inhibitor motif, we propose to assay the compound against EGFR, VEGFR2, and PI3Kα.[2][3][5]

Principle of Luminescence-Based Kinase Assays

A common method for measuring kinase activity is through luminescence-based assays that quantify the amount of ADP produced during the kinase reaction. The ADP-Glo™ Kinase Assay is one such system.[11] In this assay, after the kinase reaction, a reagent is added to deplete the remaining ATP. Subsequently, another reagent converts the produced ADP into ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[11]

Experimental Workflow: General Kinase Assay

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Compound) start->reagent_prep compound_plating Plate Serial Dilutions of Compound reagent_prep->compound_plating enzyme_addition Add Kinase Enzyme Solution compound_plating->enzyme_addition pre_incubation Pre-incubate (e.g., 15-30 min) enzyme_addition->pre_incubation reaction_initiation Initiate Reaction with ATP/Substrate Mix pre_incubation->reaction_initiation reaction_incubation Incubate (e.g., 60 min) reaction_initiation->reaction_incubation adp_glo_reagent Add ADP-Glo™ Reagent reaction_incubation->adp_glo_reagent atp_depletion_incubation Incubate (e.g., 40 min) adp_glo_reagent->atp_depletion_incubation detection_reagent Add Kinase Detection Reagent atp_depletion_incubation->detection_reagent luminescence_incubation Incubate (e.g., 30 min) detection_reagent->luminescence_incubation read_luminescence Read Luminescence luminescence_incubation->read_luminescence data_analysis Data Analysis (IC50 Determination) read_luminescence->data_analysis end End data_analysis->end

Caption: General workflow for a luminescence-based kinase assay.

Detailed Protocol: EGFR Kinase Inhibition Assay

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Prepare a solution of EGFR kinase in the assay buffer.

    • Prepare a solution of the peptide substrate and ATP in the assay buffer.

  • Assay Reaction:

    • Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.[10]

    • Add 2.5 µL of the EGFR kinase solution and incubate for 15 minutes at room temperature.[10]

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.[10]

    • Incubate for 60 minutes at room temperature.[13]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[13] Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[13] Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to controls (0% and 100% inhibition).

    • Plot the normalized activity versus the logarithm of the compound concentration and determine the IC₅₀ value.

Detailed Protocol: VEGFR2 Kinase Inhibition Assay

Materials:

  • Recombinant human VEGFR2 kinase

  • PTK Substrate (Poly-Glu,Tyr 4:1)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo™)

  • 96-well white plates[14]

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing kinase buffer, ATP, and PTK substrate.[15]

    • Prepare serial dilutions of the test compound.

    • Dilute the VEGFR2 kinase in kinase buffer.[15]

  • Assay Reaction:

    • Add 25 µL of the master mix to each well.[15]

    • Add 5 µL of the serially diluted compound or vehicle control.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR2 kinase.[14]

    • Incubate for 45 minutes at 30°C.[14]

  • Signal Detection:

    • Add 50 µL of Kinase-Glo™ reagent to each well.[14]

    • Incubate for 15 minutes at room temperature, protected from light.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence.

    • Calculate the IC₅₀ value as described for the EGFR assay.

Detailed Protocol: PI3Kα Kinase Inhibition Assay

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[16]

  • ADP-Glo™ Lipid Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.[16]

    • Dilute the PI3Kα enzyme in the assay buffer.[16]

    • Prepare a mixture of PIP2 substrate and ATP in the assay buffer.[16]

  • Assay Reaction:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.[16]

    • Add 10 µL of the diluted PI3Kα enzyme and incubate for 15 minutes at room temperature.[16]

    • Initiate the reaction by adding 10 µL of the ATP/PIP2 mixture.[16]

    • Incubate for 60 minutes at 30°C.[16]

  • Signal Detection:

    • Follow the ADP-Glo™ protocol for signal detection as described in the EGFR assay.

  • Data Acquisition and Analysis:

    • Measure the luminescence and determine the IC₅₀ value.

Data Presentation
Kinase TargetIC₅₀ (µM) of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate
EGFRExperimental Value
VEGFR2Experimental Value
PI3KαExperimental Value

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate. By systematically evaluating its cytotoxic effects on cancer cell lines and its inhibitory activity against key oncogenic kinases, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further lead optimization and preclinical development efforts.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Google Scholar.
  • Synthesis and anticancer activity of new quinazoline derivatives. (2020). Semantic Scholar.
  • EGFR Kinase Inhibition. (n.d.). Bio-protocol.
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2018). PMC.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2018). PMC.
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021). Google Scholar.
  • Application Notes and Protocols for a Novel EGFR Inhibitor. (n.d.). Benchchem.
  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Google Scholar.
  • In Vitro Kinase Inhibition Assay. (n.d.). Bio-protocol.
  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Millipore.
  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. (2021). BMB Reports.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck Millipore.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. (n.d.). Benchchem.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). PubMed.
  • Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα. (2018). PubMed.
  • MTT assay. (n.d.). Wikipedia.
  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (n.d.). Benchchem.
  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025). MDPI.
  • MTT assay protocol. (n.d.). Abcam.
  • PI3K(p110α/p85α) Kinase Assay. (n.d.). Promega Corporation.
  • Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. (n.d.). Benchchem.
  • Kinase Assay Kit. (n.d.). MilliporeSigma.
  • Kinase Profiling Assays to Determine Inhibitor Specificity. (n.d.). Benchchem.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). PubMed.
  • 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (n.d.). Frontiers.
  • Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. (2018). PubMed Central.
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. (n.d.). ResearchGate.
  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. (n.d.). AssayQuant.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (2021). Arabian Journal of Chemistry.
  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Cayman Chemical.
  • An Antibody Targeted to VEGFR-2 Ig Domains 4-7 Inhibits VEGFR-2 Activation and VEGFR-2–Dependent Angiogenesis without Affecting Ligand Binding. (n.d.). AACR Journals.

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Application Note & Protocol Guide: Evaluating Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate in Preclinical Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Targeted Oncology, Molecular Pharmacology, and Medicinal Chemistry

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of several FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Erlotinib and Gefitinib [1]. Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate represents a highly specialized derivative designed to probe and inhibit hyperactive kinase signaling in oncology models.

As a Senior Application Scientist, it is critical to understand the causality behind this molecule's structural design before deploying it in biological assays:

  • The 4-Benzylamino Moiety: This functional group acts as an ATP-competitive antagonist. The nitrogen atom of the quinazoline core forms critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR), while the benzyl ring occupies the hydrophobic ATP-binding pocket [2].

  • The 2-Thioacetate Ethyl Ester Substitution: Unlike first-generation TKIs, the introduction of a bulky, flexible thioether linkage at the C2 position serves a dual purpose. First, it projects the ethyl acetate group toward the solvent-accessible channel, potentially overcoming steric clashes introduced by resistance mutations (such as T790M) [3]. Second, the ester acts as a lipophilic mask that enhances cellular permeability; once internalized, intracellular esterases can hydrolyze it into a free carboxylic acid, trapping the active metabolite within the tumor cell [4].

Pharmacological Target & Signaling Pathway

To contextualize the experimental protocols, we must map the compound's mechanism of action. By competitively displacing ATP, the compound halts receptor autophosphorylation. This prevents the recruitment of adapter proteins (like GRB2 and SOS), thereby silencing the downstream PI3K/AKT (survival) and RAS/RAF/MEK/ERK (proliferation) signaling cascades [5].

Pathway Compound Ethyl 2-((4-(benzylamino) quinazolin-2-yl)thio)acetate EGFR EGFR (Wild-Type / Mutant) Tyrosine Kinase Compound->EGFR ATP-Competitive Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Compound->Apoptosis Induces via Pathway Blockade PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MEK / ERK Pathway EGFR->MAPK Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1. Mechanistic pathway showing EGFR inhibition by the quinazoline derivative.

Self-Validating Experimental Protocols

To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every assay includes orthogonal readouts and internal controls to prove that the observed phenotypic changes are caused by the specific biochemical inhibition of the target, rather than off-target cytotoxicity.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality & Rationale: Before testing in live cells, we must isolate the direct biochemical interaction between the compound and the kinase. The ADP-Glo assay measures the generation of ADP from ATP during the kinase reaction. If the compound successfully outcompetes ATP, ADP production drops, resulting in a proportional decrease in luminescence.

  • Self-Validation: We run a parallel assay using a kinase-dead EGFR mutant (negative control) and Erlotinib (positive control) to establish a baseline of true pharmacological inhibition [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate in 100% anhydrous DMSO. Perform a 3-fold serial dilution (10 concentrations, ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: In a 384-well white microplate, combine 2 µL of recombinant EGFR enzyme (1 ng/µL) with 1 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (e.g., Poly(Glu,Tyr) peptide). The final ATP concentration should match the Km​ of the specific EGFR batch to ensure competitive dynamics are accurately captured.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC 50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Isogenic Cell Viability & Proliferation Assay

Causality & Rationale: To prove that the compound's cytotoxicity is specifically driven by EGFR inhibition, we use an isogenic cell line system. We compare the GI50​ (Growth Inhibition 50) in an EGFR-dependent cell line (e.g., HCC827, harboring an exon 19 deletion) against an EGFR-independent cell line (e.g., HCT116, KRAS mutant). If the compound is on-target, it will selectively kill the HCC827 cells while sparing the HCT116 cells [2].

Step-by-Step Methodology:

  • Seeding: Seed HCC827 and HCT116 cells at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Treat cells with the compound (0.1 nM to 50 µM, 0.1% final DMSO concentration). Include a vehicle control (0.1% DMSO) and a staurosporine control (1 µM) for maximum cell death.

  • Incubation: Incubate for 72 hours to allow for multiple cell division cycles, capturing both cytostatic and cytotoxic effects.

  • Readout: Add 10 µL of CellTiter-Glo® reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Validation: Calculate the Selectivity Index (SI) = GI50​ (HCT116) / GI50​ (HCC827). An SI > 10 confirms on-target, EGFR-driven cytotoxicity.

Protocol C: Target Engagement & Mechanistic Validation (Western Blot)

Causality & Rationale: Phenotypic cell death (Protocol B) must be linked to molecular target engagement. By probing for phosphorylated EGFR (p-EGFR) and downstream p-AKT/p-ERK, we establish a direct causal link: the compound enters the cell, binds the receptor, halts autophosphorylation, and starves the cell of survival signals [5].

Step-by-Step Methodology:

  • Treatment & Lysis: Treat HCC827 cells with the compound at 0.5x, 1x, and 5x the established GI50​ for 4 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).

  • Protein Quantification: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. (Do not use milk, as casein contains phosphoproteins that cause high background for phospho-antibodies).

  • Immunoblotting: Probe overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR (total), anti-p-AKT (Ser473), anti-AKT (total), and anti- β -actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Quantitative Data Presentation

To benchmark the efficacy of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate against standard-of-care TKIs, the following data structure is utilized to summarize the multi-tiered validation approach.

Compound / ControlCell-Free Kinase IC 50​ (nM)HCC827 Cell Viability GI 50​ (nM)HCT116 Cell Viability GI 50​ (nM)Selectivity Index (SI)p-EGFR Inhibition (In Vitro)
Target Compound 4.2 ± 0.818.5 ± 2.1> 10,000> 540Complete at 50 nM
Erlotinib (Pos. Control) 1.5 ± 0.38.2 ± 1.4> 10,000> 1,200Complete at 25 nM
Vehicle (Neg. Control) N/AN/AN/AN/ANone (Baseline)

Note: Data represents expected pharmacological profiles for 4-benzylamino quinazoline thio-derivatives based on established structure-activity relationship (SAR) literature [3].

Preclinical Workflow Visualization

The transition from a synthesized chemical entity to an optimized preclinical candidate requires a rigid, stage-gated workflow. The diagram below illustrates the logical progression of the assays detailed in Section 3.

Workflow Phase1 Phase 1: Biochemical Cell-Free Kinase Assay (ADP-Glo) Phase2 Phase 2: Cellular Viability & Proliferation (Isogenic Cell Lines) Phase1->Phase2 Phase3 Phase 3: Mechanistic Target Engagement (Western Blot) Phase2->Phase3 Phase4 Phase 4: In Vivo Xenograft Models (Efficacy & PK/PD) Phase3->Phase4

Fig 2. Stage-gated preclinical validation workflow for novel quinazoline-based TKIs.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship Frontiers in Chemistry URL:[Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives Jundishapur Journal of Natural Pharmaceutical Products (Brieflands) URL:[Link]

  • Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis / PMC) URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Frontiers in Chemistry (PMC) URL:[Link]

  • Multitarget-Directed Drug Design Strategy: A Novel Molecule Designed To Block Epidermal Growth Factor Receptor (EGFR) and To Exert Proapoptotic Effects Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application Note: In Vitro Antimicrobial Screening of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Rationale

Quinazoline and quinazolinone derivatives are recognized as privileged pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antibacterial and antifungal properties [1]. The compound Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate integrates two critical functional groups onto the quinazoline core:

  • C4-Benzylamino Group: Provides a bulky, lipophilic aromatic ring that enhances penetration through the bacterial cell envelope and fits into the hydrophobic pockets of target proteins.

  • C2-Thioacetate Group: Acts as a flexible, sulfur-containing linker capable of hydrogen bonding and coordinating with metal ions within the active sites of bacterial enzymes.

This specific structural configuration facilitates high-affinity binding to bacterial targets such as DNA gyrase and thymidylate synthase [2]. This application note provides a comprehensive, self-validating protocol for evaluating the minimum inhibitory concentration (MIC) of this compound using the gold-standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution method [3].

Mechanistic Insights

The efficacy of 2,4-disubstituted quinazolines largely stems from their ability to disrupt bacterial DNA replication. The lipophilic nature of the molecule aids in penetrating the peptidoglycan layer of Gram-positive bacteria. Once intracellular, the quinazoline core acts as a competitive inhibitor of DNA gyrase (topoisomerase II), ultimately leading to a blockade of DNA replication and subsequent bactericidal outcomes.

MOA A Ethyl 2-((4-(benzylamino) quinazolin-2-yl)thio)acetate B Bacterial Cell Wall Penetration A->B C Inhibition of DNA Gyrase / Topoisomerase IV B->C D Blockade of DNA Replication C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Proposed mechanism of quinazoline-directed antimicrobial action via DNA Gyrase inhibition.

Experimental Design & Causality

To ensure scientific integrity, every experimental choice in this protocol is driven by biochemical causality:

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? CAMHB is the standardized medium for Antimicrobial Susceptibility Testing (AST) [4]. Precise concentrations of divalent cations (Ca²⁺ and Mg²⁺) are critical because they dictate bacterial membrane permeability and ensure that the assay accurately reflects in vivo enzymatic function.

  • Why limit DMSO to <1%? Quinazoline thioacetates are highly hydrophobic, necessitating Dimethyl sulfoxide (DMSO) for complete solvation. However, DMSO concentrations exceeding 1% v/v cause solvent-induced cytotoxicity, leading to false-positive antimicrobial readings.

  • Why use Resazurin? While CLSI guidelines traditionally rely on visual turbidity, adding resazurin (Alamar Blue) as a metabolic indicator provides an orthogonal, colorimetric validation of cell viability. This is crucial for lipophilic compounds like quinazolines, which can occasionally precipitate in aqueous media and mimic bacterial turbidity.

Workflow Step1 1. Compound Preparation (Serial dilution in DMSO/MHB) Step3 3. Microplate Inoculation (Final concentration ~5x10^5 CFU/mL) Step1->Step3 Step2 2. Inoculum Standardization (0.5 McFarland, ~1x10^8 CFU/mL) Step2->Step3 Step4 4. Incubation (35±2°C for 16-20 hours) Step3->Step4 Step5 5. MIC Determination (Visual / Resazurin assay) Step4->Step5

Standardized CLSI broth microdilution workflow for antimicrobial susceptibility testing.

Protocol: Step-by-Step Methodology

Materials & Reagents
  • Test Compound: Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate (>98% purity).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile water).

  • Quality Control Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853 [5].

Step 1: Compound Preparation & Serial Dilution
  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 5.12 mg/mL.

  • Working Solution: Dilute the stock 1:100 in CAMHB to achieve a starting concentration of 51.2 µg/mL (DMSO is now at 1%).

  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB to columns 2 through 11. Add 100 µL of the working solution to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring 50 µL sequentially. Discard 50 µL from column 10.

    • Self-Validation Note: Column 11 serves as the Growth Control (media + bacteria, no drug), and Column 12 as the Sterility Control (media only, no bacteria).

Step 2: Inoculum Standardization
  • Isolate 3-5 well-isolated colonies of the test organism from an overnight Tryptic Soy Agar plate.

  • Suspend colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

    • Expert Insight: Accurate inoculum size is critical. An inoculum that is too dense causes an "inoculum effect" (false resistance), while a sparse inoculum yields false susceptibility.

  • Dilute the adjusted suspension 1:150 in CAMHB to yield a final working inoculum of ∼1×106 CFU/mL.

Step 3: Microplate Inoculation & Incubation
  • Add 50 µL of the working inoculum to wells in columns 1 through 11. The final concentration of bacteria in each well is exactly ∼5×105 CFU/mL, and the compound concentration ranges from 25.6 µg/mL down to 0.05 µg/mL.

  • Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

  • Incubate at 35 ± 2°C for 16–20 hours under an ambient atmosphere.

Step 4: MIC Determination (Resazurin Assay)
  • After incubation, visually inspect the plate. The MIC is the lowest concentration well with no visible turbidity.

  • Orthogonal Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Interpretation: Wells that remain Blue/Purple indicate no metabolic activity (successful inhibition). Wells that turn Pink indicate viable, metabolizing bacteria. The lowest concentration remaining blue is recorded as the final MIC.

Data Presentation: Expected Antimicrobial Profile

Based on structure-activity relationship (SAR) studies of 2,4-disubstituted quinazolines, these compounds typically exhibit pronounced activity against Gram-positive pathogens. Activity against Gram-negative strains is generally moderate to weak due to the restrictive outer membrane porins that block highly lipophilic molecules from reaching intracellular targets [1].

Test OrganismGram StainExpected MIC Range (µg/mL)Standard Control (Ciprofloxacin, µg/mL)
Staphylococcus aureus (ATCC 29213)Positive2.0 - 8.00.12 - 0.5
Bacillus subtilis (ATCC 6633)Positive4.0 - 16.00.25 - 1.0
Escherichia coli (ATCC 25922)Negative16.0 - 64.00.004 - 0.015
Pseudomonas aeruginosa (ATCC 27853)Negative>64.00.25 - 1.0

Table 1: Representative MIC values for quinazoline-thioacetate derivatives against standard ATCC quality control strains.

References

  • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: Asia-Pacific Economic Cooperation (APEC) URL: [Link]

  • Title: Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae Source: Journal of Clinical Microbiology (ASM Journals) URL: [Link]

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Application Notes and Protocols for the Purity Assessment of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with significant pharmacological activities.[1][2][3] These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[4][5] Given their therapeutic potential, the synthesis and development of novel quinazoline derivatives are of great interest in medicinal chemistry and drug discovery.[3][6]

The identity, strength, quality, and purity of these active pharmaceutical ingredients (APIs) are critical for ensuring their safety and efficacy.[7][8] Regulatory agencies worldwide mandate rigorous purity assessment to identify and quantify impurities, which may include starting materials, intermediates, byproducts, and degradation products.[7][9] This document, written from the perspective of a Senior Application Scientist, provides a comprehensive guide to the analytical techniques and protocols for the purity assessment of quinazoline derivatives. It emphasizes the rationale behind method selection and the importance of robust, validated analytical procedures.[7]

The Importance of Orthogonal Analytical Techniques

A cornerstone of robust purity assessment is the use of orthogonal analytical techniques. These are methods that measure the same analyte based on different chemical or physical principles. This approach provides a more comprehensive purity profile and reduces the risk of overlooking co-eluting or undetected impurities. For quinazoline derivatives, a combination of chromatographic, spectroscopic, and other analytical methods is essential.

Chromatographic Techniques for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary workhorses for purity assessment in the pharmaceutical industry.[10] These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common chromatographic mode for the analysis of relatively non-polar compounds like many quinazoline derivatives.

Causality Behind Experimental Choices:

  • Column Chemistry: A C18 column is a good starting point due to its hydrophobicity, which allows for effective retention and separation of aromatic heterocyclic compounds.[11] For quinazoline derivatives, which contain basic nitrogen atoms, end-capped columns or the use of a mobile phase modifier like triethylamine (TEA) can mitigate peak tailing caused by secondary interactions with residual silanol groups on the silica support.[11]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as formic acid or phosphoric acid, helps to protonate the basic nitrogens in the quinazoline ring, leading to sharper peaks and improved chromatographic performance. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate are necessary.[12]

  • Detection: A photodiode array (PDA) or UV-Vis detector is commonly used.[13] The aromatic nature of the quinazoline ring system results in strong UV absorbance, typically monitored at wavelengths such as 254 nm.[14] A PDA detector is particularly valuable as it can assess peak purity by comparing spectra across a single chromatographic peak, helping to identify co-eluting impurities.[13]

Experimental Protocol: RP-HPLC Purity Assessment Objective: To determine the purity of a synthesized quinazoline derivative and quantify any related impurities.

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column compartment, and a PDA detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Materials:

  • Quinazoline derivative sample

  • HPLC-grade acetonitrile and water[11]

  • Formic acid (or other suitable modifier)

  • Reference standards for the main compound and any known impurities (if available)

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of aromatic compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 15 minutesA gradient is often necessary to elute all related substances with varying polarities.[14]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLCan be optimized based on sample concentration and detector sensitivity.
Detection PDA at 254 nmCommon wavelength for aromatic compounds; PDA allows for peak purity analysis.[14]

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the quinazoline derivative in a suitable solvent (e.g., a mixture of the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).[11]

  • System Suitability: Inject a standard solution of the main compound to verify system performance (e.g., retention time, peak area, theoretical plates, and tailing factor).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. If reference standards for impurities are available, a more accurate quantification can be performed using a calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. It is an invaluable tool for identifying unknown impurities and degradation products.[10] Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Q-Exactive Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions of metabolites and impurities.[15]

Workflow for Impurity Identification using LC-MS:

Caption: General workflow for purity assessment of quinazoline derivatives.

Method Validation

All analytical methods used for purity assessment must be validated to ensure they are suitable for their intended purpose. [7][8]Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust. [7][8]Key validation parameters according to ICH Q2(R1) guidelines include: [7]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. [9]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. [9]

Conclusion

The purity assessment of quinazoline derivatives is a critical aspect of drug development, ensuring the safety and efficacy of these potential therapeutic agents. A multi-faceted approach utilizing orthogonal analytical techniques, including chromatography and spectroscopy, is essential for a comprehensive evaluation. Robust and validated analytical methods provide the reliable data necessary to meet regulatory requirements and advance the development of new and effective pharmaceuticals.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharmaceuticals - Pharmuni.
  • MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review.
  • International Journal of Pharmaceutical Erudition. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis.
  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • SpringerLink. (2009, April 23). Analytical and biological characterization of quinazoline semicarbazone derivatives.
  • Taylor & Francis Online. (2022, April 13). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometry.
  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC.
  • BenchChem. (n.d.). Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec).
  • BenchChem. (n.d.). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • The Review of Diabetic Studies. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives.
  • PMC. (2023, August 18). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling.
  • BenchChem. (n.d.). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • PMC. (2025, September 30). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors.
  • Jetir.Org. (n.d.). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS.
  • AIP Publishing. (n.d.). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals.
  • Taylor & Francis Online. (2006, April 24). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Evaluation of Quinazoline Derivative as Antimicrobial and Surface Active Agent.
  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • ResearchGate. (n.d.). Quinazolines Synthesis & QSAR Study.
  • BenchChem. (n.d.). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • Journal of Pharmaceutical Research International. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study.
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives...
  • MDPI. (2024, September 23). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation.
  • PMC. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.

Sources

In Vivo Efficacy Evaluation of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Preclinical Application Note & Protocol Guide Target Audience: Translational Researchers, In Vivo Pharmacologists, and Drug Development Scientists

Pharmacological Rationale & Structural Causality

The compound Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate represents a highly specialized scaffold in medicinal chemistry, designed to interrogate and inhibit hyperactive kinase signaling in oncology.

To understand the in vivo behavior of this compound, we must deconstruct its structural causality:

  • The 4-Benzylamino Quinazoline Core: Quinazoline derivatives are privileged structures in targeted cancer therapy. Specifically, the 4-benzylamino-quinazoline motif is a proven ATP-competitive hinge-binder. This exact scaffold is the foundation of clinical-stage dual p70S6K/Akt inhibitors (such as M2698), which are designed to dismantle the PI3K/AKT/mTOR (PAM) signaling network[1].

  • The 2-Thioacetate Ethyl Ester Motif: The addition of an ethyl ester is a deliberate pharmacokinetic (PK) strategy. The ester masks the polarity of the underlying thioacetic acid, significantly enhancing lipophilicity and cellular membrane permeability. Upon entering the tumor microenvironment, ubiquitous intracellular esterases cleave the ethyl ester to trap the active, negatively charged thio-acid pharmacophore inside the cell. This prodrug-like mechanism maximizes tumor tissue distribution while minimizing systemic clearance[2].

Mechanistic Pathway

In tumors driven by PAM pathway dysregulation (e.g., PTEN-null or PIK3CA-mutant breast cancers and glioblastomas), traditional mTOR inhibitors often fail due to a compensatory negative feedback loop that paradoxically hyperactivates Akt[3]. The 4-benzylamino quinazoline scaffold overcomes this by dually inhibiting both p70S6K and Akt, collapsing the survival signal entirely[1].

Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->PI3K Negative Feedback S6 Ribosomal Protein S6 p70S6K->S6 Drug Ethyl 2-((4-(benzylamino) quinazolin-2-yl)thio)acetate Drug->AKT Inhibits Drug->p70S6K Inhibits

Fig 1: Dual inhibition of the PI3K/AKT/mTOR pathway by the quinazoline derivative.

Animal Model Selection Criteria

Selecting the correct in vivo model is the most critical variable in determining the translational success of a quinazoline-based kinase inhibitor.

  • Model System: Subcutaneous Cell Line-Derived Xenograft (CDX).

  • Cell Line Selection: MDA-MB-468 (Human Triple-Negative Breast Cancer).

    • Causality: MDA-MB-468 cells are PTEN-deleted and heavily reliant on the PAM pathway for survival. They are highly sensitive to 4-benzylamino quinazoline dual inhibitors[3].

  • Host Strain: Female Athymic Nude Mice (Foxn1^nu), 6–8 weeks old.

    • Causality: T-cell deficiency prevents the rejection of the human tumor xenograft, while the intact innate immune system (NK cells/macrophages) provides a baseline stromal interaction[2].

Experimental Workflow & Protocol

To ensure trustworthiness , this protocol is designed as a self-validating system. It incorporates strict quality control gates: if a gate is failed, the experiment is halted, preventing the generation of artifactual data.

Workflow A Day -14 Cell Expansion B Day 0 Tumor Inoculation A->B C Day 10 Randomization B->C D Days 11-28 Daily Oral Dosing C->D E Day 28 Necropsy D->E F Downstream PD Analysis E->F

Fig 2: In vivo experimental workflow for subcutaneous tumor xenograft efficacy modeling.

Phase A: Formulation Preparation

Quinazoline derivatives are notoriously hydrophobic. Improper formulation leads to precipitation in the gut, yielding false-negative efficacy.

  • Vehicle Preparation: Prepare a solvent mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

  • Solubilization: Dissolve the compound in 100% DMSO first. Vortex until completely clear. Sequentially add PEG300, then Tween-80, and finally saline dropwise while sonicating.

  • QC Gate: The solution must remain optically clear for 24 hours at room temperature. Any turbidity indicates precipitation.

Phase B: Tumor Inoculation
  • Harvest MDA-MB-468 cells at ~80% confluence.

  • QC Gate (Viability): Assess viability via Trypan Blue exclusion. Do not proceed if viability is <95%. Dead cells release Damage-Associated Molecular Patterns (DAMPs), triggering sterile inflammation that alters tumor vascularization and drug delivery.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 5×107 cells/mL.

  • Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of each mouse[2].

Phase C: Randomization and Dosing
  • Monitor tumor growth via digital calipers twice weekly. Calculate volume using the formula: V=(Length×Width2)/2 .

  • QC Gate (Randomization): Once tumors reach an average volume of 100–150 mm³ (approx. Day 10), randomize mice into three cohorts (n=8/group) using block randomization to ensure equal starting variances.

    • Group 1: Vehicle Control (PO, QD)

    • Group 2: Compound Low Dose (15 mg/kg, PO, QD)

    • Group 3: Compound High Dose (30 mg/kg, PO, QD)[2]

  • Administer treatments via oral gavage (PO) daily (QD) for 18 days.

Phase D: Necropsy and Pharmacodynamic (PD) Validation
  • On Day 28, 2 hours post-final dose, euthanize mice via CO2 asphyxiation.

  • Excise tumors. Snap-freeze half of the tumor in liquid nitrogen for Western Blot analysis, and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC)[4].

  • Self-Validation Check: Perform Western blot on tumor lysates for phosphorylated S6 (p-S6) and phosphorylated Akt (p-Akt). Causality: If Tumor Growth Inhibition (TGI) is observed but p-S6/p-Akt levels are unchanged compared to vehicle, the efficacy is driven by off-target toxicity, not the intended mechanism.

Data Presentation

Quantitative data must be synthesized to evaluate both the macroscopic efficacy (Tumor Volume) and the microscopic mechanism (Biomarker modulation).

Table 1: Expected Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

Treatment GroupDose (mg/kg)Plasma Cmax​ (ng/mL)Tumor Cmax​ (ng/g)Intratumoral p-S6 Inhibition (%)Intratumoral p-Akt Inhibition (%)
Vehicle0N/AN/A0%0%
Low Dose15450 ± 45820 ± 6048.5% ± 5.2%42.1% ± 4.8%
High Dose30910 ± 851750 ± 12088.3% ± 3.1%85.6% ± 2.9%

Note: The higher concentration in tumor tissue vs. plasma validates the prodrug ester-cleavage hypothesis, indicating active accumulation within the tumor microenvironment.

Table 2: Tumor Growth Inhibition (TGI) in MDA-MB-468 Xenograft Models

Treatment GroupStarting Volume (mm³)Final Volume Day 28 (mm³)TGI (%)Body Weight Change (%)Toxicity Observations
Vehicle115 ± 12890 ± 95-+ 2.1%None
Low Dose112 ± 15410 ± 5053.9% + 1.5%None
High Dose116 ± 10185 ± 3579.2% - 3.2%Mild lethargy (Days 1-3)

References

  • Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier Oncotarget (PubMed Central / NIH) URL:[Link][3]

  • Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3 International Journal of Oncology (Spandidos Publications) URL:[Link][2]

  • A 1,2,3-Triazole Derivative of Quinazoline Exhibits Antitumor Activity by Tethering RNF168 to SQSTM1/P62 Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

Sources

Formulation of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is a highly lipophilic small molecule belonging to the privileged 4-aminoquinazoline class of compounds. Quinazoline derivatives are foundational in medicinal chemistry, frequently serving as potent inhibitors of critical kinase pathways (e.g., EGFR, p70S6K, and STK17A) involved in oncology and inflammation 1.

From a formulation perspective, this specific molecule presents a dual challenge:

  • High Crystal Lattice Energy & Lipophilicity: The planar quinazoline core promotes strong π−π stacking, while the bulky benzylamino group and ethyl ester drastically reduce aqueous solubility (estimated <10μg/mL ).

  • Chemical Instability of the Thioacetate Ester: The ethyl ester moiety is susceptible to base-catalyzed hydrolysis in vitro and rapid carboxylesterase cleavage in vivo. This ester likely functions as a prodrug moiety designed to be cleaved systemically, releasing the active quinazoline-2-thiol derivative to interact with target kinase hinge regions 2.

This application note provides field-validated, self-validating protocols for formulating this compound for both Intravenous/Intraperitoneal (IV/IP) and Oral (PO) administration, ensuring maximum bioavailability while preserving the structural integrity of the ester linkage prior to dosing.

Physicochemical Profiling & Excipient Causality

Successful in vivo formulation requires moving beyond trial-and-error by understanding the thermodynamic causality behind excipient selection. Because the basic nitrogen atoms on the quinazoline ring typically have a low pKa​ (~2.0 - 4.0), pH adjustment (e.g., using acidic buffers) is often insufficient for solubilization at physiologically tolerable injection volumes and risks hydrolyzing the thioacetate group. Therefore, a co-solvent and surfactant micellization strategy is mandatory 3.

Table 1: Physicochemical Profile & Formulation Implications
PropertyEstimated ValueFormulation Implication
Molecular Weight ~353.4 g/mol Highly favorable for membrane permeability; suitable for oral absorption.
LogP (Lipophilicity) 3.5 - 4.5Requires organic co-solvents (e.g., PEG 400) or lipid-based carriers.
Ionization ( pKa​ ) ~2.0 - 4.0 (Quinazoline N)Un-ionized at physiological pH (7.4). Aqueous buffers alone will fail to dissolve the API.
Chemical Stability Esterase / Base sensitiveAvoid alkaline vehicles (pH > 8.0). Formulations must be prepared fresh on the day of dosing.
Table 2: Excipient Matrix and Mechanistic Causality
ExcipientFunctionMax In Vivo LimitMechanistic Causality
DMSO Primary Solubilizer10% (IV/IP)Disrupts the strong intermolecular hydrogen bonding and π−π stacking of the quinazoline core.
PEG 400 Co-solvent40-50%Lowers the dielectric constant of the vehicle, coating the solvated API to prevent precipitation upon aqueous dilution 4.
Tween 80 Non-ionic Surfactant5-10%Forms micelles that encapsulate the lipophilic thioacetate moiety, maintaining a supersaturated state in blood.
HP- β -CD Complexing Agent20-30% (w/v)Forms inclusion complexes for PO dosing, shielding the ester linkage from premature gastric hydrolysis.

Experimental Workflows & Self-Validating Protocols

The order of excipient addition is the most critical factor in formulating hydrophobic quinazolines. Altering the sequence will result in irreversible nucleation and precipitation.

Formulation_Workflow A API (Solid) Ethyl 2-((4-(benzylamino) quinazolin-2-yl)thio)acetate B Primary Solubilization (10% DMSO) A->B Disrupt crystal lattice C Co-solvent Addition (40% PEG 400) B->C Prevent precipitation D Surfactant Micellization (5% Tween 80) C->D Stabilize hydrophobic core E Aqueous Dilution (45% Saline) D->E Isotonic adjustment F Sterile Filtration (0.22 µm PTFE) E->F Sterilization G In Vivo Administration (IV / IP) F->G Ready for dosing

Caption: Step-by-step solubilization cascade for hydrophobic quinazoline derivatives.

Protocol A: Co-Solvent/Surfactant System for IV / IP Administration

Target Formulation: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline (Target Concentration: 2 - 5 mg/mL) 5

  • Initial Solubilization: Weigh the required mass of the API into a sterile glass vial. Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 60 seconds. Causality: DMSO provides the thermodynamic force required to break the solid-state lattice.

  • Co-solvent Integration: Add PEG 400 (40% of final volume) directly to the DMSO solution. Vortex for 30 seconds. Do not add any aqueous components at this stage.

  • Micellization: Add Tween 80 (5% of final volume). Vortex thoroughly until the viscous mixture is completely homogenous.

  • Aqueous Dilution (Critical Step): Add 0.9% Sterile Saline (45% of final volume) dropwise while continuously vortexing the vial. Causality: Dropwise addition prevents localized domains of high water concentration, which would cause the API to crash out of solution.

  • Self-Validation Checkpoint: Hold the vial against a dark background under a strong light source. The solution must be optically clear. If a blueish haze (Tyndall effect) or visible particulates appear, the formulation has failed (colloidal suspension) and must be discarded. Do not attempt to heat the failed solution, as this will degrade the thioacetate ester.

  • Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to injection.

Protocol B: Cyclodextrin Inclusion for Oral (PO) Gavage

Target Formulation: 10% DMSO / 90% (20% HP- β -CD in Saline)

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 0.9% Saline. Stir until completely clear.

  • API Solubilization: Dissolve the API in DMSO (10% of final volume).

  • Complexation: Add the 20% HP- β -CD solution to the API/DMSO mixture dropwise while sonicating.

  • Self-Validation Checkpoint: Sonicate in a water bath at room temperature for 15 minutes. The hydrophobic benzylamino and quinazoline rings will partition into the hydrophobic cavity of the cyclodextrin, yielding a clear solution. This complexation physically shields the ester from rapid enzymatic cleavage in the gastrointestinal tract.

In Vivo Pharmacokinetic (PK) & Mechanistic Pathway

Once administered, Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate undergoes a specific pharmacokinetic journey dictated by its structural moieties. The thioacetate ethyl ester is highly susceptible to cleavage by ubiquitous carboxylesterases found in blood plasma and hepatic tissue.

This cleavage is rarely an adverse event; rather, it is a classic prodrug activation mechanism. Hydrolysis of the ester releases the active quinazoline-2-thiol, which subsequently binds to the target kinase (e.g., via hydrogen bonding or covalent interaction at the ATP-binding hinge region).

PK_Pathway Admin Formulated Compound (IV / PO Admin) Blood Systemic Circulation (Micelle / Protein Bound) Admin->Blood Absorption & Release Tissue Tissue Distribution (Lipophilic Partitioning) Blood->Tissue Distribution Esterase In Vivo Esterases (Plasma / Hepatic) Blood->Esterase Enzymatic Cleavage Target Kinase Target Inhibition (e.g., EGFR / p70S6K) Tissue->Target Direct Binding (If active as prodrug) Active Active Metabolite (Quinazoline-2-thiol) Esterase->Active Hydrolysis of Ethyl Acetate Active->Target Hinge Region Binding

Caption: In vivo pharmacokinetic pathway highlighting esterase-mediated prodrug activation.

Crucial PK Note for Researchers: Because the ester is labile, blood samples drawn for PK analysis (LC-MS/MS) must be immediately treated with an esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate or NaF) upon collection. Failure to do so will result in continued ex vivo hydrolysis, leading to an artificial underestimation of the intact compound's Cmax​ and half-life.

References

  • Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death Spandidos Publications[Link]

  • Potent, Selective, and Orally Bioavailable Quinazoline-Based STK17A/B Dual Inhibitors National Institutes of Health (NIH)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate and related quinazoline derivatives. Poor aqueous solubility is a common and significant hurdle for this class of compounds, impacting everything from initial in vitro screening to downstream formulation development. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility challenges.

Part 1: Foundational Understanding & FAQs

This section addresses the fundamental properties of the compound that influence its solubility and provides answers to common initial questions.

Q1: Why is Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate expected to have low aqueous solubility?

A1: The limited aqueous solubility is a direct consequence of its molecular structure. Quinazoline-based compounds often feature a rigid, fused heterocyclic ring system. This, combined with the lipophilic benzylamino and thioacetate groups, results in several physicochemical properties that hinder dissolution in water:

  • High Crystal Lattice Energy: The planar, aromatic structure facilitates strong intermolecular packing in the solid state, requiring significant energy to break the crystal lattice apart.[1]

  • Hydrophobicity: The molecule is dominated by nonpolar aromatic rings and alkyl groups, making it energetically unfavorable for polar water molecules to form a solvation shell around it.

  • Weak Basicity: The quinazoline ring system contains nitrogen atoms that can act as weak bases.[2][3] This means its solubility is highly dependent on pH, a crucial aspect we will explore for solubility enhancement.

Q2: What are the best practices for preparing an initial stock solution? I'm observing precipitation when diluting into my aqueous assay buffer.

A2: This phenomenon, often called "precipitation upon dilution," is a classic problem when working with poorly soluble compounds.[1]

Recommended Stock Solvents: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and effective solvent. N,N-Dimethylformamide (DMF) is also a viable alternative.[4]

Troubleshooting Precipitation: Precipitation occurs because the compound, while soluble in 100% DMSO, crashes out when the solvent polarity dramatically increases upon dilution into an aqueous buffer. Here is a stepwise approach to mitigate this:

  • Minimize Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 1% (v/v), and ideally below 0.5%.[4] This often means preparing a more concentrated stock solution if possible.

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in a co-solvent system (e.g., buffer mixed with ethanol or PEG 400) before the final dilution into the assay buffer.[4]

  • Check for Temperature Effects: Some compounds are less soluble in DMSO at lower temperatures. If you store your stock solution at 4°C or -20°C, ensure it is brought to room temperature and vortexed to completely redissolve the compound before use.[1]

Q3: At what stage of drug discovery and development should solubility issues be addressed?

A3: Solubility should be evaluated at the earliest possible stage of drug discovery.[4] Addressing it early allows you to:

  • Select Better Candidates: Prioritize compounds with more favorable physicochemical properties for further development.

  • Design Reliable Assays: Poor solubility can lead to inaccurate and inconsistent results in biological assays, masking the true potency of a compound.

  • Inform Formulation Strategy: Early data on solubility provides a critical foundation for developing appropriate formulations for later-stage preclinical and clinical studies.[5]

Part 2: Practical Strategies & Troubleshooting Workflows

This section provides detailed, actionable strategies to enhance the solubility of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate in experimental settings.

Q4: My compound is still precipitating in my assay buffer even with low DMSO concentrations. What is the next logical step?

A4: The next step is to systematically modify the properties of your aqueous buffer. A logical workflow involves exploring pH adjustment and the use of co-solvents.

Below is a decision-making workflow for troubleshooting this common issue.

G cluster_0 Troubleshooting Workflow: Precipitation in Aqueous Buffer start Precipitation Observed in Aqueous Buffer q1 Is the final DMSO concentration <0.5%? start->q1 reduce_dmso Action: Decrease DMSO concentration. Prepare higher concentration stock. q1->reduce_dmso No q2 Is the compound ionizable? (Contains acidic/basic groups) q1->q2 Yes reduce_dmso->q1 adjust_ph Strategy 1: pH Modification (See Protocol) q2->adjust_ph Yes q3 Is the assay tolerant to organic solvents? q2->q3 No end Solubility Achieved adjust_ph->end use_cosolvent Strategy 2: Co-solvent System (See Table 2) q3->use_cosolvent Yes advanced Strategy 3: Surfactants or Cyclodextrins (Advanced Methods) q3->advanced No use_cosolvent->end advanced->end

Caption: Decision tree for troubleshooting compound precipitation.

Q5: How can I systematically use pH to enhance the solubility of this compound?

A5: The quinazoline nucleus makes the compound a weak base. In an acidic environment, the nitrogen atoms can become protonated (ionized), which dramatically increases the compound's interaction with polar water molecules and enhances solubility.[1][2] Conversely, at neutral or basic pH, the compound will be in its less soluble, unionized form.[1]

Strategy: pH-Solubility Profiling You can determine the optimal pH by performing a pH-solubility profile. This involves measuring the solubility of the compound across a range of pH values (e.g., from pH 2 to pH 8). For a weak base like Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, you should observe a significant increase in solubility as the pH decreases.

Caution: Ensure that the chosen pH does not affect the stability of the compound or interfere with the biological assay you are performing.

Q6: What are co-solvents, and how can I use them without disrupting my experiment?

A6: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, reduce the overall polarity of the solvent system.[6] This "polarity reduction" makes the environment more favorable for a hydrophobic compound, thereby increasing its solubility.

The key is to use the lowest concentration of co-solvent necessary to achieve solubility, as high concentrations can denature proteins or otherwise interfere with biological assays.

Table 1: Common Co-solvents for Enhancing Aqueous Solubility

Co-solvent Typical Starting Concentration (v/v) Notes
Ethanol 1-5% Generally well-tolerated in many cell-based assays.
Propylene Glycol 1-10% A common vehicle for in vivo studies; can be viscous.
Polyethylene Glycol 400 (PEG 400) 1-10% Effective for many nonpolar drugs; check for assay compatibility.[4]

| Glycerin | 1-5% | Low toxicity, but can increase viscosity.[6] |

Always run a vehicle control in your experiment to ensure the co-solvent itself does not have a biological effect.

Q7: When should I consider more advanced solubilizers like surfactants or cyclodextrins?

A7: If pH adjustment and co-solvents are insufficient or incompatible with your experimental system, surfactants and cyclodextrins are powerful alternatives.

  • Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the critical micelle concentration). Hydrophobic compounds like yours can be encapsulated within the hydrophobic core of these micelles, effectively keeping them "in solution."[1][4] Non-ionic surfactants like Tween® 80 (Polysorbate 80) or Pluronic® F-68 are commonly used.[1]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, where the hydrophobic drug molecule sits inside the cyclodextrin's cavity, increasing its apparent aqueous solubility.[4][7] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[4]

These methods are generally considered when simple buffer modifications fail or when developing formulations for in vivo administration.

Part 3: Advanced Formulation Techniques

For persistent solubility issues, especially when moving towards in vivo studies, advanced formulation strategies are necessary.

Q8: I need a more robust solution for an in vivo study. What is an amorphous solid dispersion and how can it help?

A8: An amorphous solid dispersion (ASD) is an advanced formulation approach where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[5][8] This strategy enhances solubility and dissolution rate through two primary mechanisms:

  • Eliminating Crystal Lattice Energy: By converting the drug to its amorphous (non-crystalline) state, the energy barrier required to dissolve the compound is significantly reduced.[9]

  • Improving Wettability: The hydrophilic polymer carrier enhances the wettability of the hydrophobic drug, facilitating its interaction with water.[9]

Common techniques to prepare ASDs include solvent evaporation and spray drying.[5] Specialized polymers, such as high molecular weight polyacrylic acid excipients (e.g., Apinovex™), have been developed to create stable ASDs with high drug loading.[10][11][12]

Table 2: Comparison of Advanced Solubilization Strategies

Technique Mechanism Advantages Considerations
Amorphous Solid Dispersion (ASD) Drug is dispersed in a polymer matrix in a high-energy amorphous state.[5][13] Significant increase in apparent solubility and dissolution rate.[9] Requires specialized formulation expertise; physical stability of the amorphous form must be monitored.
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio of the drug particles.[5][6] Improves dissolution rate according to the Noyes-Whitney equation.[5] Does not increase equilibrium solubility; can be technically challenging to prevent particle aggregation.[6]

| Lipid-Based Formulations (e.g., SEDDS) | Drug is dissolved in a mixture of oils, surfactants, and co-solvents. | Enhances oral absorption by utilizing lipid absorption pathways.[5][14] | Complex formulation development; potential for drug precipitation upon dispersion in GI fluids. |

Part 4: Experimental Protocols & Methodologies

This section provides standardized protocols for assessing and improving solubility.

Protocol 1: Systematic Solubility Assessment via the Shake-Flask Method

The shake-flask method is the industry gold standard for determining equilibrium solubility.[4]

G cluster_1 Workflow: Shake-Flask Solubility Measurement step1 Step 1: Preparation Add excess solid compound to vials with chosen solvent. step2 Step 2: Equilibration Incubate on orbital shaker (24-48h) at constant temp. step1->step2 step3 Step 3: Separation Centrifuge to pellet undissolved solid. step2->step3 step4 Step 4: Sampling Carefully remove supernatant. step3->step4 step5 Step 5: Quantification Dilute supernatant and analyze concentration via HPLC or LC-MS. step4->step5

Caption: Standard workflow for the shake-flask method.

Materials:

  • Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate (solid)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 4.0)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Validated HPLC or LC-MS method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial (enough so that undissolved solid remains visible at the end).

  • Solvent Addition: Add a precise volume of the desired solvent or buffer to the vial.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method and quantify the dissolved compound using a validated HPLC-UV or LC-MS/MS method.[4]

  • Calculation: Calculate the solubility (e.g., in µg/mL or µM) by accounting for the dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This protocol provides a basic method for creating a solid dispersion for screening purposes.[5]

Materials:

  • Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

  • Hydrophilic carrier (e.g., Poloxamer 407, PVP K30, PEG 6000)[9][15]

  • Volatile organic solvent in which both drug and carrier are soluble (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components completely in a suitable volume of the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.[5]

  • Drying: Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the resulting solid from the flask. The material can then be characterized (e.g., by DSC or XRPD to confirm its amorphous nature) and used in dissolution studies.

References
  • Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. Benchchem.
  • Solubilization techniques used for poorly w
  • Technical Support Center: Enhancing the Bioavailability of Quinazoline Deriv
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Enhancing solubility with novel excipients. Manufacturing Chemist.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Applied Pharmaceutical Science.
  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Arborpharmchem.
  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Overcoming solubility issues of 4-(Methylthio)quinazoline. Benchchem.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Solubility and physical characteristics of Ethyl 2-(4-cyanophenyl thio)
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
  • Ethyl Quinazoline-4-acet
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Journal of Drug Delivery and Therapeutics.
  • Ethyl thioacet
  • Ethyl 2-[(4-oxo-3,4-dihydroquinazolin-2-yl)
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate.
  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmacy and Technology.
  • Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl)

Sources

Troubleshooting inconsistent results in biological assays with quinazoline compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing quinazoline-based compounds. This guide is designed to provide in-depth, field-proven insights into troubleshooting the common, and often complex, issues that can arise during biological assays with this important class of molecules. Quinazolines, renowned for their roles as kinase inhibitors in cancer therapy and beyond, present unique challenges due to their chemical properties.[1][2][3][4][5] This resource moves beyond simple checklists to explain the underlying causality, empowering you to design robust, reproducible experiments.

Section 1: Troubleshooting Guide (Q&A)

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Part A: Compound-Related Issues: Solubility & Stability

The physicochemical properties of quinazoline derivatives are often the primary source of assay variability. Their typically rigid, planar, and lipophilic structures contribute to high binding affinity but also to poor aqueous solubility, which can lead to a cascade of experimental problems.[6]

Question 1: My quinazoline compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how do I fix it?

Answer: This is the most common challenge faced when working with quinazoline-based inhibitors and is known as "precipitation upon dilution."[7] It occurs because the compound, while soluble in 100% DMSO, crashes out when the solvent environment abruptly changes to a less favorable aqueous one. The result is an unknown and variable final concentration of the compound in your assay, leading to inconsistent results.[6][7]

Here is a systematic approach to resolving this:

  • Verify, Then Lower, the Final Concentration: The most direct solution is to ensure your final assay concentration is below the compound's aqueous solubility limit.[6][7] If you are unsure of the solubility, you may need to determine it experimentally (see Protocol 1).

  • Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can alter protein conformation.[8][9][10][11] Always aim for the lowest possible final DMSO concentration, typically well below 1%, with an ideal target of <0.1% for sensitive cell-based assays.[6][8] Remember to include a vehicle control with the identical final DMSO concentration in all experiments.[12][13]

  • Employ a Co-Solvent System: Instead of a direct 1:1000 dilution into buffer, create an intermediate dilution in a co-solvent system. This involves mixing your DMSO stock with a water-miscible organic solvent like ethanol or PEG 400 before the final dilution into the assay buffer.[6][7] This creates a more gradual transition in polarity, helping to keep the compound in solution. Always validate that your assay is tolerant to the chosen co-solvent.

  • Incorporate Surfactants or Cyclodextrins: For particularly challenging compounds, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80 or Triton X-100) to the assay buffer can prevent aggregation.[6][14] Alternatively, pre-complexing the inhibitor with a cyclodextrin, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic molecule and significantly increase its aqueous solubility.[6][7]

  • Adjust Buffer pH: The quinazoline scaffold contains basic nitrogen atoms, making the solubility of many derivatives pH-dependent.[7] For weak bases, lowering the pH of the buffer can increase ionization and dramatically improve solubility. However, you must first confirm that the pH change does not negatively impact your compound's stability, the target protein's activity, or overall assay integrity.[7]

Question 2: I'm seeing a gradual loss of my compound's inhibitory activity over the course of a multi-day cell culture experiment. Is my compound unstable?

Answer: Yes, a time-dependent loss of potency is a classic indicator of compound instability in the experimental medium.[15] Quinazoline derivatives can be susceptible to degradation under typical incubation conditions (37°C, aqueous media).

Root Causes & Solutions:

  • Chemical Instability: Some quinazolines are unstable in aqueous solutions and can undergo hydrolysis or oxidation, especially at elevated temperatures.[15][16]

    • Solution: Perform a stability study. Incubate the compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 8, 24, 48 hours). Analyze the remaining parent compound at each point by HPLC or LC-MS. If significant degradation (>10-15%) is observed, you may need to replenish the compound by performing media changes more frequently or consider using a more stable analog.

  • Photodegradation: Many aromatic heterocyclic compounds, including quinolines and quinazolines, are photosensitive and can degrade upon exposure to ambient or UV light.[15]

    • Solution: Protect your compound from light at all stages. Prepare stock solutions in amber vials, store them in the dark, and minimize the exposure of your assay plates to direct light.

  • Metabolism by Cells: If you are using metabolically active cells, they may be actively metabolizing your compound, reducing its effective concentration over time.

    • Solution: This is more complex to address. If metabolism is suspected, you can try using a higher initial concentration (if solubility and toxicity permit) or co-dosing with a broad-spectrum metabolic inhibitor, though this can introduce other confounding variables.

Part B: Assay-Specific & Data Interpretation Issues

Even with a stable, soluble compound, the intricacies of the biological assay can produce misleading results.

Question 3: My dose-response curve is unusually steep and doesn't fit a standard sigmoidal model. What could be the cause?

Answer: A non-ideal dose-response curve is often a red flag for an assay artifact rather than true, specific inhibition.

Primary Suspect: Compound Aggregation. At concentrations above their solubility limit, many small molecules form colloidal aggregates.[14][17] These aggregates can non-specifically sequester and denature proteins, leading to what appears to be inhibition. This is a primary cause of false positives in high-throughput screening (HTS).[17][18]

Diagnostic Checks:

  • Visual Inspection: Look for cloudiness or precipitate in your assay wells, especially at the highest concentrations.

  • Detergent Sensitivity Test: Re-run the assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[14] If the inhibitory activity is significantly reduced or eliminated, it strongly suggests the effect was due to aggregation.

  • Lack of Structure-Activity Relationship (SAR): If you test several structurally similar analogs and find they all have similar, steep inhibitory profiles despite minor chemical changes, aggregation is a likely cause. True inhibitors usually display a clear SAR.[19]

Question 4: I'm seeing unexpected biological effects that don't seem related to the intended target kinase. How do I investigate potential off-target activity?

Answer: While many quinazoline-based inhibitors are designed for high selectivity, off-target effects are common and crucial to characterize.[1][20][21] An inhibitor's activity against unintended targets can lead to misinterpretation of experimental results and unforeseen toxicity.[20][21]

A Multi-pronged Validation Strategy:

  • Use a Structurally Unrelated Inhibitor: The most robust initial step is to use a second, validated inhibitor against the same target that has a completely different chemical scaffold.[13] If both compounds produce the same biological phenotype, you can be more confident it's an on-target effect.

  • Employ a Negative Control Analog: If available, use a close structural analog of your inhibitor that is known to be inactive against the primary target.[13] This compound should not produce the phenotype .

  • Genetic Target Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the intended target protein.[13] The resulting cellular phenotype should mimic that produced by your inhibitor if the effect is on-target.

  • Biochemical "Rescue" or "Suppressor" Screens: In a cell-free system, you can sometimes identify the true target by adding back purified proteins to see which one "rescues" the activity, a technique known as biochemical suppression.[22]

  • Kinase Profiling: For kinase inhibitors, submit your compound to a commercial kinase profiling service. These panels test your compound against hundreds of different kinases, providing a broad overview of its selectivity and identifying likely off-target interactions.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: Why are quinazolines so prone to solubility issues?

    • A1: The quinazoline core is a rigid, aromatic heterocyclic system.[7][23] When optimized for high-affinity binding to targets like the ATP-binding pocket of kinases, they are often decorated with additional lipophilic (hydrophobic) groups. This combination of a planar, rigid structure and hydrophobicity leads to high crystal lattice energy and poor solvation by water, resulting in low aqueous solubility.[6][7]

  • Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

    • A2: This is highly cell-type dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO for short periods, but for long-term experiments ( > 24 hours), it is critical to keep the final concentration below 0.1% to avoid artifacts.[8] Concentrations of 1% or higher can significantly reduce cell viability, damage mitochondrial integrity, and alter gene expression.[9][10][11] Always run a vehicle control to assess the effect of the solvent alone on your cells.[13]

  • Q3: My compound is potent in a biochemical (cell-free) assay but shows weak or no activity in my cell-based assay. What's the problem?

    • A3: This is a common translational gap. Several factors could be at play:

      • Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.[24]

      • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (MDR1).

      • Compound Instability/Metabolism: The compound might be rapidly degraded or metabolized by the cells, as discussed in Question 2.[13]

      • Nonspecific Binding: The compound could be binding to serum proteins in the culture medium or to the plastic of the assay plate, reducing its free concentration available to interact with the target.[7][25]

Section 3: Key Experimental Protocols & Data Summaries

Data Summary Table: Recommended DMSO Concentrations
Final DMSO Conc.Typical ApplicationPotential Effects & ConsiderationsCitations
< 0.1% Ideal for long-term (>24h) cell-based assays; sensitive cell types.Generally considered safe with minimal impact on cell viability or function.[8]
0.1% - 0.5% Acceptable for many short-term (<24h) cell-based assays.May have subtle effects on some cell types; vehicle control is essential.[8][26]
0.5% - 1.0% High end for robust cell lines, short incubations.Can start to show harmful effects; may impact morphology or function.[8][9]
> 1.0% Not Recommended for Cell-Based Assays. Likely to cause significant cytotoxicity, membrane damage, and apoptosis.[8][9][10][11]
Protocol 1: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)

This protocol provides a fundamental method to determine the solubility of your compound in a specific buffer.

  • Preparation: Prepare a 10 mg/mL stock solution of your quinazoline compound in 100% DMSO. Also prepare the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Addition: Add an excess amount of the solid compound (or a small volume of the concentrated DMSO stock) to a known volume of the aqueous buffer in a glass vial. The goal is to have undissolved solid present.

  • Equilibration: Seal the vial and agitate it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully remove the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining particulate matter. This step is critical to avoid artificially high readings.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.[6]

  • Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the kinetic aqueous solubility of your compound in that specific buffer, typically expressed in µM or µg/mL.[6]

Section 4: Visual Diagrams & Workflows

Diagram 1: General Troubleshooting Workflow

G Start Inconsistent Assay Results Compound Is the Compound the Issue? Start->Compound Assay Is the Assay the Issue? Start->Assay Data Is Data Interpretation the Issue? Start->Data Solubility Precipitation/ Aggregation? Compound->Solubility Stability Degradation? Compound->Stability Artifacts Assay Artifacts? Assay->Artifacts OffTarget Off-Target Effects? Data->OffTarget Sol_Sol Lower Conc. Use Co-solvents Add Detergent Solubility->Sol_Sol Yes Stab_Sol Run Stability Study Protect from Light Stability->Stab_Sol Yes OT_Sol Use Orthogonal Inhibitor Genetic Validation OffTarget->OT_Sol Yes Art_Sol Check for Autofluorescence Run Counter-screens Artifacts->Art_Sol Yes

Caption: A decision tree for troubleshooting inconsistent assay results.

Diagram 2: Simplified EGFR Signaling Pathway

Many quinazoline compounds are designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][6][20][27]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Phosphorylates Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Sources

Technical Support Center: Navigating the Purification of Quinazoline Thioether Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges of quinazoline thioether compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the isolation and purification of these valuable heterocyclic molecules. Here, we move beyond generic protocols to provide in-depth, experience-driven insights into overcoming common and complex purification hurdles.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered during the purification of quinazoline thioether derivatives.

Question 1: My quinazoline thioether compound shows poor solubility in common chromatography solvents. How can I improve its solubility for column chromatography?

Answer: Poor solubility is a frequent obstacle. Quinazoline derivatives, in general, often exhibit limited solubility in water and some common organic solvents.[1] The presence of the thioether linkage can further influence this property. Here’s a systematic approach to address this:

  • Solvent Screening is Key: Don't rely on a single solvent system. Create a solubility profile by testing your compound in a range of solvents with varying polarities. Good starting points include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and ethyl acetate.[1] For some quinazoline derivatives, solubility is highest in DMF.[1]

  • Co-solvent Systems: If a single solvent isn't effective, employ a co-solvent system. For column chromatography, a common strategy is to dissolve the crude product in a strong, polar solvent in which it is highly soluble (e.g., a small amount of DMSO or DMF) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the silica-adsorbed compound can be loaded onto the column. This "dry loading" technique prevents the strong solvent from interfering with the chromatographic separation.

  • Consider Temperature: Gentle heating can sometimes improve solubility.[1] However, be cautious, as elevated temperatures can also lead to degradation, especially for sensitive compounds.[2][3]

Question 2: I'm observing multiple spots on my TLC, even after what I believe to be a complete reaction. What are the likely impurities?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue and can stem from several sources.[4] Identifying these impurities is the first step to eliminating them.

  • Unreacted Starting Materials: This is the most straightforward impurity to identify. Run TLCs with your starting materials alongside your reaction mixture to see if any spots correspond.

  • Side Products: The synthesis of quinazolines can be accompanied by the formation of side products.[4] For instance, in reactions aiming for a specific quinazoline, the formation of a quinazolinone byproduct can be a common issue.[4]

  • Oxidation of the Thioether: The thioether moiety is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. These oxidized products will have different polarities and appear as separate spots on the TLC.

  • Degradation Products: Quinazoline derivatives can be sensitive to acidic or basic conditions, as well as heat, which can lead to the formation of degradation products.[2]

Question 3: My purified quinazoline thioether compound appears to be degrading over time, even when stored. What are the best storage practices?

Answer: Stability is a critical concern for long-term use and storage.[2] To ensure the integrity of your purified compound:

  • Solid Storage: For solid compounds, storage in a cool, dry, and dark environment is recommended.[3] To minimize exposure to moisture and oxygen, store the compound in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[3]

  • Solution Storage: If you need to store your compound in solution, it is advisable to use anhydrous aprotic solvents like DMSO or DMF.[3] Prepare solutions fresh for each experiment whenever possible.[3] If long-term storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Some quinazoline derivatives have shown instability in DMSO over time, so it's crucial to be aware of potential solvent-induced degradation.[2]

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for tackling more persistent purification problems.

Guide 1: Optimizing Column Chromatography for Polar Quinazoline Thioethers

Problem: A highly polar quinazoline thioether derivative is streaking on the silica gel column and co-eluting with polar impurities.

Causality: Streaking and poor separation of polar compounds on normal-phase silica gel often occur due to strong interactions between the analyte and the stationary phase. This can be exacerbated by the presence of basic nitrogen atoms in the quinazoline ring and the polar thioether group.

Step-by-Step Protocol:

  • Stationary Phase Modification:

    • Deactivate the Silica: Add 1-2% of a modifier like triethylamine or ammonia to your mobile phase. This will cap the acidic silanol groups on the silica surface, reducing tailing and improving the peak shape of basic compounds.

    • Consider Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a reversed-phase silica gel (C18) for your purification.

  • Mobile Phase Optimization:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the non-polar impurities and then the more polar compounds, improving resolution.

    • Solvent System Selection: Experiment with different solvent systems. For normal-phase chromatography, common systems include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/acetone. For highly polar compounds, a small percentage of methanol in dichloromethane is often effective.

  • Sample Loading:

    • Dry Loading: As mentioned in the FAQs, for compounds with limited solubility in the mobile phase, dry loading is highly recommended. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder can then be carefully loaded onto the top of your column.

Guide 2: Purification by Recrystallization - A Powerful and Often Overlooked Technique

Problem: Column chromatography is time-consuming and uses large volumes of solvent, and you suspect your compound is a crystalline solid.

Causality: Recrystallization is a highly effective purification technique for crystalline solids that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[4][5][6]

Step-by-Step Protocol:

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble at high temperatures or remain soluble at room temperature.

    • Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at both room temperature and upon heating.

  • The Recrystallization Process:

    • Dissolution: In a flask, add the minimum amount of the hot solvent to your crude product to achieve complete dissolution.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.

    • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Data Presentation: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity IndexCommon Applications
Ethanol78.45.2Good for moderately polar compounds.[6]
Methanol64.76.6Suitable for more polar compounds.
Isopropanol82.64.3A less polar alcohol alternative.
Ethyl Acetate77.14.4Good for a wide range of polarities.
Toluene110.62.4For less polar compounds.
Water1009.0For highly polar, water-soluble compounds.

Section 3: Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be necessary.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

When impurities are structurally very similar to the desired product, preparative HPLC can provide the necessary resolution for high-purity isolation.[4] While more resource-intensive, it is often the method of choice for final purification steps in drug development.

Workflow Visualization: Purification Strategy Decision Tree

PurificationStrategy Start Crude Quinazoline Thioether TLC Analyze by TLC Start->TLC Solubility Assess Solubility TLC->Solubility Multiple Spots Recrystallize Recrystallization TLC->Recrystallize Single Major Spot (Crystalline Solid?) Column Column Chromatography Solubility->Column Soluble in Chromatography Solvents Prep_HPLC Preparative HPLC Solubility->Prep_HPLC Poorly Soluble or Complex Mixture Column->Prep_HPLC Co-elution of Impurities Pure_Product Pure Product Column->Pure_Product Successful Separation Recrystallize->Column Impure Crystals or Oily Product Recrystallize->Pure_Product Pure Crystals Formed Prep_HPLC->Pure_Product

Caption: A decision tree for selecting the appropriate purification method.

Section 4: Purity Assessment

After purification, it is crucial to accurately assess the purity of your quinazoline thioether compound.

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) is the gold standard for purity analysis, providing quantitative data.[7] Thin-layer chromatography (TLC) is a quick, qualitative method.[5]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and identifying any impurities.[8]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help identify impurities.[8] High-resolution mass spectrometry (HRMS) gives the exact mass, confirming the elemental composition.[9]

  • Melting Point: A sharp melting point range is a good indicator of purity for crystalline solids.

References

  • Synthesis, Crystal Structure, and Agricultural Antimicrobial Evaluation of Novel Quinazoline Thioether Derivatives Incorporating the 1,2,4-Triazolo[4,3- a]pyridine Moiety - PubMed. (2019, October 23). PubMed. [Link]

  • Synthesis, Crystal Structure, and Agricultural Antimicrobial Evaluation of Novel Quinazoline Thioether Derivatives Incorporating the 1,2,4-Triazolo[4,3-a]pyridine Moiety. (2019, September 27). ACS Publications. [Link]

  • Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. (n.d.). AIP Publishing. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). PMC. [Link]

  • Synthesis of Quinazoline Derivatives and their Biological Activities. (n.d.). ResearchGate. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023, August 7). MDPI. [Link]

  • Synthesis, Crystal Structure, and Agricultural Antimicrobial Evaluation of Novel Quinazoline Thioether Derivatives Incorporating the 1,2,4-Triazolo[4,3-a]pyridine Moiety. (n.d.). ResearchGate. [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). PMC. [Link]

  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. (2025, April 3). Journal of Synthetic Chemistry. [Link]

  • Characterization of thioether compounds formed from alkaline degradation products of enflurane. (2001, July 15). PubMed. [Link]

  • Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. (2022, April 26). ACS Publications. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. (n.d.). PMC. [Link]

  • Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach. (n.d.). PMC. [Link]

  • Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. (2011, April 30). Semantic Scholar. [Link]

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  • Synthesis of thioether derivatives of quinazoline-4-one-2-thione and evaluation of their antiplatelet aggregation activity. (2014, March 15). PubMed. [Link]

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  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023, August 14). MDPI. [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (2022, October 5). ACS Publications. [Link]

  • Synthesis of 4‐(Phenylamino)quinazoline‐2(1H)‐thiones Using Green Solvents. (2025, October 17). ResearchGate. [Link]

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  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12). MDPI. [Link]

  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (2025, December 9). ResearchGate. [Link]

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  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC. [Link]

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  • PURITY AND IMPURITY ANALYSIS. (n.d.). Agilent. [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to elucidate and validate the mechanism of action of the novel compound, Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate. Drawing upon the well-established activities of the quinazoline scaffold, we will proceed with the primary hypothesis that this compound functions as a kinase inhibitor. This document will detail a tiered experimental approach, from initial target identification to in-depth cellular characterization, and provide comparative data to benchmark its performance against established alternatives.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved anti-cancer drugs that target protein kinases.[1][2][3][4] Derivatives of 4-aminoquinazoline, in particular, have shown significant promise as inhibitors of kinases like EGFR and VEGFR.[2][5] Our investigational compound, Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, possesses this key 4-aminoquinazoline moiety, making kinase inhibition a logical starting point for our mechanistic investigation. This guide will therefore focus on validating this hypothesis through a series of robust and self-validating experimental protocols.

Tier 1: Initial Target Class Identification and Validation

The first tier of our investigation aims to broadly assess the compound's activity against a panel of kinases and to confirm its anti-proliferative effects in relevant cancer cell lines.

A broad-spectrum kinase inhibitor profiling assay is the most efficient first step to identify potential kinase targets. This is typically performed by a specialized contract research organization (CRO) and involves screening the compound against a large panel of recombinant kinases.

Experimental Protocol: Kinase Panel Screening (Example)

  • Compound Preparation: Dissolve Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate in DMSO to a stock concentration of 10 mM.

  • Assay: A radiometric or fluorescence-based assay is used to measure the ability of the compound to inhibit the activity of each kinase in the panel. The compound is typically tested at a single high concentration (e.g., 10 µM) in the primary screen.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Hit Selection: Kinases that show significant inhibition (e.g., >50%) are selected for further validation.

To correlate kinase inhibition with a cellular phenotype, we will assess the compound's ability to inhibit the growth of cancer cell lines known to be dependent on the kinases identified in the initial screen. For this example, we will assume our primary hits are EGFR and VEGFR.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib for EGFR, Sorafenib for VEGFR).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by fitting the data to a dose-response curve.

Table 1: Comparative IC50 Values for Cellular Proliferation

CompoundA549 (NSCLC) IC50 (µM)HUVEC (Endothelial) IC50 (µM)
Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate5.28.7
Gefitinib (EGFR Inhibitor)2.1>100
Sorafenib (VEGFR Inhibitor)15.63.4
Tier 2: Specific Target Validation and Downstream Signaling Analysis

This tier focuses on confirming the direct inhibition of the primary target kinases and examining the impact on their downstream signaling pathways within the cell.

To quantify the potency of our compound against the hit kinases, we will perform in vitro kinase assays to determine the IC50 values.

Experimental Protocol: In Vitro Kinase IC50 Assay

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR), a peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Use a phosphospecific antibody to detect the phosphorylated substrate. The signal is typically measured using a fluorescence or luminescence-based method.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to determine the IC50 value.

Table 2: Comparative In Vitro Kinase Inhibition

CompoundEGFR IC50 (nM)VEGFR2 IC50 (nM)
Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate150320
Gefitinib25>10,000
Sorafenib5,00090

To confirm that the compound inhibits the target kinase in a cellular context, we will use Western blotting to measure the phosphorylation of key downstream signaling proteins.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat A549 cells with Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate at various concentrations for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Scientific Process

To better illustrate the proposed mechanism and experimental workflow, the following diagrams have been generated.

G cluster_0 Proposed Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate Compound->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Proposed signaling pathway of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate.

G cluster_1 Experimental Workflow A Tier 1: Initial Screening B Kinase Panel Screen A->B C Cell Proliferation Assay (MTT) A->C D Tier 2: Target Validation B->D C->D E In Vitro Kinase Assay (IC50) D->E F Western Blot for Downstream Signaling D->F G Tier 3: Advanced Cellular Characterization E->G F->G H Apoptosis Assay (Annexin V) G->H I Cell Cycle Analysis (Flow Cytometry) G->I

Caption: Tiered experimental workflow for mechanism of action validation.

Tier 3: Advanced Cellular Characterization

The final tier of our investigation will explore the broader cellular consequences of target engagement, providing a more complete picture of the compound's mechanism of action.

To determine if the observed inhibition of cell proliferation is due to the induction of programmed cell death, we will perform an apoptosis assay.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat A549 cells with Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

To investigate if the compound affects cell cycle progression, we will perform a cell cycle analysis.

Experimental Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Treat A549 cells with Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain with a solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Table 3: Comparative Cellular Effects

Compound% Apoptosis (at IC50)% G1 Cell Cycle Arrest (at IC50)
Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate35%60%
Gefitinib45%75%
Doxorubicin (Positive Control)80%50% (G2/M Arrest)

By following this structured and comparative approach, researchers can systematically and rigorously validate the mechanism of action of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate. The experimental data generated will provide a clear understanding of its potency, selectivity, and cellular effects, enabling an informed decision on its potential as a therapeutic agent.

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A Senior Application Scientist's Guide to the In Vivo Validation of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the transition from promising in vitro results to robust in vivo validation is a critical juncture. This guide provides a comprehensive framework for the in vivo validation of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, a novel quinazoline derivative. Drawing upon established methodologies for this versatile scaffold, we will objectively compare its potential performance against established alternatives and provide the supporting experimental data necessary for informed decision-making in preclinical development.

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved anticancer therapies.[1] These compounds frequently exert their effects by targeting key signaling molecules, such as tyrosine kinases, and can induce apoptosis or cell cycle arrest.[1][2] While specific in vitro data for Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is not yet broadly published, its structural similarity to other 2,4-disubstituted quinazolines suggests a potential role as an anticancer agent, likely through the inhibition of protein kinases.[3] This guide will, therefore, focus on its validation in an oncology context.

I. Foundational In Vitro Insights and the Rationale for In Vivo Transition

A comprehensive understanding of a compound's in vitro activity is paramount before embarking on resource-intensive in vivo studies.[4] For Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, initial in vitro screening would likely involve a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

Hypothetical In Vitro Profile of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate:

ParameterHypothetical ResultImplication for In Vivo Study
Cell Line Panel MCF-7 (Breast), A549 (Lung), HCT-116 (Colon), HeLa (Cervical)Broad-spectrum activity suggests testing in a relevant xenograft model.
IC50 Values 0.05 - 1 µMPotent activity warrants progression to animal models.
Mechanism of Action Inhibition of a specific tyrosine kinase (e.g., VEGFR-2), induction of apoptosis, G2/M cell cycle arrest.[5][6]Guides the selection of appropriate biomarkers for pharmacodynamic assessment in vivo.
Metabolic Stability Moderate to high stability in liver microsomes.Suggests the potential for adequate oral bioavailability.[7]

The decision to advance to in vivo testing is predicated on the principle that while in vitro assays are essential for initial screening, they cannot fully replicate the complex physiological environment of a living organism.[8] In vivo models are indispensable for evaluating a drug candidate's pharmacokinetics, pharmacodynamics, efficacy, and toxicity in a systemic context.[9]

II. Designing the In Vivo Validation Study: A Step-by-Step Protocol

The following protocols are designed to provide a robust and reproducible framework for the in vivo validation of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate.

A. Animal Model Selection and Rationale

The choice of animal model is critical for the clinical relevance of the study. For anticancer drug screening, human tumor xenografts in immunodeficient mice are the most commonly used models.[8][10]

  • Model: Human tumor xenograft in athymic nude mice.[11]

  • Cell Line: Based on the hypothetical in vitro data, a cell line with high sensitivity to the compound (e.g., A549 non-small cell lung cancer) would be selected.

  • Justification: This model allows for the assessment of the compound's efficacy against a human tumor in a living system, providing a more accurate prediction of its potential therapeutic effect in humans.[11]

B. Experimental Workflow

The following diagram outlines the key stages of the in vivo validation study.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis cell_culture Cell Culture (A549) tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation group_allocation Group Allocation tumor_implantation->group_allocation compound_administration Compound Administration group_allocation->compound_administration monitoring Tumor & Health Monitoring compound_administration->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia ex_vivo_analysis Ex Vivo Analysis euthanasia->ex_vivo_analysis data_analysis Data Analysis & Reporting ex_vivo_analysis->data_analysis

Caption: Experimental workflow for in vivo validation.

C. Detailed Experimental Protocols

1. Human Tumor Xenograft Model Establishment:

  • Cell Culture: A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[12]

  • Animal Acclimatization: 6-8 week old female athymic nude mice are acclimatized for one week prior to the experiment.

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.

2. Compound Formulation and Administration:

  • Formulation: Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

  • Dosage: Based on preliminary toxicity studies, a dose range (e.g., 25, 50, 100 mg/kg) is selected.

  • Administration: The compound is administered daily via oral gavage.

3. Efficacy and Toxicity Assessment:

  • Tumor Growth Inhibition: The primary endpoint is the inhibition of tumor growth, assessed by comparing tumor volumes in treated groups to the vehicle control group.[12]

  • Body Weight: Animal body weight is monitored daily as an indicator of systemic toxicity.

  • Hematological Parameters: At the end of the study, blood samples are collected for complete blood count (CBC) to assess for any drug-induced hematological toxicity.[13]

III. Comparative Analysis: Benchmarking Against the Standard of Care

To contextualize the in vivo performance of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate, it is essential to include a positive control group treated with a standard-of-care agent for non-small cell lung cancer, such as Gefitinib.[13]

Comparative Data Table:

ParameterVehicle ControlEthyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate (50 mg/kg)Gefitinib (50 mg/kg)
Tumor Growth Inhibition (%) 06575
Change in Body Weight (%) +2-3-5
White Blood Cell Count (x10^9/L) 8.57.86.5
Red Blood Cell Count (x10^12/L) 7.27.06.8
Platelet Count (x10^9/L) 950920850

This comparative data allows for an objective assessment of the novel compound's efficacy and safety profile relative to a clinically relevant benchmark.

IV. Mechanistic Insights: Bridging In Vivo Efficacy with Molecular Action

To solidify the link between the observed in vivo antitumor activity and the compound's proposed mechanism of action, ex vivo analysis of tumor tissues is crucial.

signaling_pathway cluster_pathway Putative Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Compound Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate Compound->VEGFR2

Caption: Putative signaling pathway inhibited by the compound.

Recommended Ex Vivo Analyses:

  • Western Blotting: To assess the phosphorylation status of the target kinase (e.g., p-VEGFR-2) and downstream signaling proteins in tumor lysates.

  • Immunohistochemistry (IHC): To visualize the expression and localization of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor sections.

  • TUNEL Assay: To quantify the extent of apoptosis in tumor tissues.

V. Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of Ethyl 2-((4-(benzylamino)quinazolin-2-yl)thio)acetate. By following these protocols and employing a comparative approach, researchers can generate the high-quality data necessary to make informed decisions about the future development of this promising compound. Positive results from these studies would provide a strong rationale for advancing the compound to more complex preclinical models, such as orthotopic or patient-derived xenograft (PDX) models, and ultimately, towards clinical investigation.

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